Product packaging for Iliparcil(Cat. No.:CAS No. 137214-72-3)

Iliparcil

Cat. No.: B151815
CAS No.: 137214-72-3
M. Wt: 338.4 g/mol
InChI Key: AJPYMAXBUCUFLQ-MSQAHXEGSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O6S B151815 Iliparcil CAS No. 137214-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYMAXBUCUFLQ-MSQAHXEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160110
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137214-72-3
Record name Iliparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137214723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753UJ7AGLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigma of Iliparcil: A Review of a Potential Antithrombotic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as an orally active antithrombotic compound, the precise mechanism of action of iliparcil remains largely uncharacterized in publicly accessible scientific literature. This technical overview aims to consolidate the limited available information and to speculate on potential avenues of investigation for researchers, scientists, and drug development professionals. Due to the scarcity of data, this document will highlight the current knowledge gaps and propose hypothetical frameworks for its anticoagulant activity, rather than presenting established pathways and quantitative data.

Current Understanding of this compound

Speculative Mechanisms of Antithrombotic Action

In the absence of direct evidence, we can speculate on the potential mechanisms of action of this compound by considering the established pathways of hemostasis and thrombosis. Antithrombotic agents typically function by inhibiting platelet aggregation, interfering with the coagulation cascade, or promoting fibrinolysis.

Inhibition of Platelet Aggregation

Platelet activation and aggregation are critical early steps in thrombus formation. Many antithrombotic drugs target key receptors and signaling molecules involved in this process.

  • Hypothetical Signaling Pathway for Platelet Inhibition: A potential mechanism for this compound could involve the antagonism of platelet receptors such as P2Y12 or PAR-1, or the inhibition of intracellular signaling molecules like cyclooxygenase-1 (COX-1) or phosphodiesterases.

G cluster_platelet Platelet Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 TXA2 Thromboxane A2 TP TP Receptor TXA2->TP PLC PLC Activation PAR1->PLC AC_inhibition Adenylyl Cyclase Inhibition P2Y12->AC_inhibition TP->PLC Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Platelet_Activation Platelet Activation & Aggregation AC_inhibition->Platelet_Activation Inhibits Inhibition Ca_mobilization->Platelet_Activation This compound This compound (?) This compound->PAR1 This compound->P2Y12 This compound->Platelet_Activation Direct Inhibition? caption Hypothetical Platelet Inhibition by this compound G cluster_workflow Experimental Workflow: Identifying Coagulation Target cluster_assays Clotting Assays cluster_analysis Data Analysis start Human Plasma This compound Add this compound (various concentrations) start->this compound control Control (Vehicle) start->control pt Prothrombin Time (PT) This compound->pt aptt Activated Partial Thromboplastin Time (aPTT) This compound->aptt tt Thrombin Time (TT) This compound->tt control->pt control->aptt control->tt compare Compare Clotting Times (this compound vs. Control) pt->compare aptt->compare tt->compare interpret Interpret Pathway Involvement compare->interpret caption Workflow for assessing this compound's effect on coagulation.

References

Iliparcil: A Technical Guide to its Discovery, Synthesis, and Antithrombotic Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iliparcil is an investigational oral antithrombotic agent. This document provides a comprehensive overview of its discovery, a detailed look at its synthesis pathway, and an in-depth exploration of its proposed mechanism of action. Drawing parallels with the closely related compound naroparcil, this guide elucidates the potential signaling pathways involved in its therapeutic effect. While specific clinical data for this compound remains limited, preclinical data for naroparcil is presented to offer quantitative insights into the activity of this class of thioxylopyranoside-based antithrombotic agents.

Discovery and Development

The discovery of this compound arose from research into synthetic heparinoids, aiming to develop orally active antithrombotic agents with improved safety profiles compared to traditional anticoagulants. The core chemical scaffold of this compound is a thioxylopyranoside derivative, a class of compounds investigated for their ability to modulate coagulation pathways. While the specific discovery timeline of this compound is not extensively detailed in publicly available literature, its development is part of a broader effort to synthesize small molecules that can mimic the antithrombotic effects of heparin and its derivatives.

Synthesis Pathway

The synthesis of this compound involves the creation of its precursor, 4-ethyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-5-thio-beta-D-xylopyranoside. This process is a multi-step chemical synthesis that joins a coumarin derivative with a protected thiosugar moiety.

A generalized synthetic scheme is presented below:

Iliparcil_Synthesis A 4-Ethylumbelliferone (4-ethyl-7-hydroxycoumarin) C This compound Precursor (4-ethyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-5-thio-beta-D-xylopyranoside) A->C Glycosylation B 2,3,4-Tri-O-acetyl-5-thio-D-xylopyranosyl Bromide B->C D This compound (Final Product) C->D Deprotection

Caption: Generalized synthesis scheme for this compound.

Experimental Protocol: Synthesis of the this compound Precursor

A key step in the synthesis of this compound is the glycosylation of 4-ethyl-7-hydroxycoumarin with a protected thiosugar donor. The following is a representative experimental protocol:

  • Preparation of the Glycosyl Donor: 2,3,4-tri-O-acetyl-5-thio-D-xylopyranosyl bromide is prepared from the corresponding 5-thioxylopyranose through acetylation and subsequent bromination.

  • Glycosylation Reaction: 4-ethyl-7-hydroxycoumarin is reacted with the glycosyl donor in the presence of a promoter, such as a Lewis acid or a heavy metal salt, in an inert solvent.

  • Purification: The crude product is purified using column chromatography to yield the this compound precursor.

  • Deprotection: The acetyl protecting groups on the thiosugar moiety are removed under basic conditions to yield the final active compound, this compound.

Mechanism of Action and Signaling Pathway

The antithrombotic activity of this compound is believed to be mediated through a mechanism similar to that of naroparcil, another orally active thioxyloside. This proposed mechanism involves the potentiation of endogenous anticoagulant pathways.

Proposed Signaling Pathway:

Iliparcil_Mechanism This compound This compound (Oral Administration) Endothelial_Cells Endothelial Cells This compound->Endothelial_Cells Stimulates GAGs Increased Circulating Glycosaminoglycans (GAGs) Endothelial_Cells->GAGs Releases HCII Heparin Cofactor II (HCII) GAGs->HCII Potentiates Thrombin Thrombin (Factor IIa) HCII->Thrombin Inhibits Thrombin_Inactive Inactive Thrombin Thrombin->Thrombin_Inactive Thrombosis Thrombosis Thrombin->Thrombosis Antithrombotic_Effect Antithrombotic Effect Thrombin_Inactive->Antithrombotic_Effect

Caption: Proposed mechanism of action for this compound.

The proposed mechanism suggests that this compound stimulates endothelial cells to release glycosaminoglycans (GAGs) into circulation. These GAGs then act as cofactors for heparin cofactor II (HCII), a natural inhibitor of thrombin (Factor IIa). The potentiation of HCII leads to a significant increase in the rate of thrombin inhibition, thereby exerting an antithrombotic effect.[1]

Quantitative Data

As specific preclinical and clinical data for this compound are not widely published, data from studies on the closely related compound, naroparcil, are presented here to provide a quantitative context for the antithrombotic activity of this class of molecules.

Table 1: Preclinical Antithrombotic Activity of Naroparcil

ParameterAnimal ModelValueUnitsReference
ED80 (Unfractionated GAG extract)Rat (Wessler-based model)610UA/kg[1]
ED80 (High affinity GAG fraction)Rat (Wessler-based model)56UA/kg[1]

ED80: Effective dose to prevent thrombosis in 80% of the animals. UA: Antithrombin Units.

Experimental Protocols

Wessler-Based Model for Antithrombotic Activity

This experimental model is a widely used method to evaluate the efficacy of antithrombotic agents in preventing venous thrombosis.

Workflow:

Wessler_Model_Workflow A Administer Test Compound (e.g., Naroparcil) to Animal Model (e.g., Rat) B Isolate a Segment of the Jugular Vein A->B C Induce Stasis by Ligating the Vein Segment B->C D Inject a Thrombogenic Stimulus (e.g., Human Serum, Thrombin) C->D E Allow Time for Thrombus Formation D->E F Excise the Vein Segment and Grade the Thrombus E->F G Calculate the Effective Dose (e.g., ED80) F->G

Caption: Experimental workflow for the Wessler-based thrombosis model.

Conclusion

This compound is a promising investigational antithrombotic agent with a novel, indirect mechanism of action that differentiates it from many existing anticoagulants. Its oral bioavailability and targeted potentiation of the endogenous heparin cofactor II pathway suggest the potential for a favorable safety and efficacy profile. Further preclinical and clinical studies are warranted to fully characterize the therapeutic potential of this compound in the prevention and treatment of thrombotic disorders. The synthesis pathway is well-defined, allowing for the production of the compound for further investigation. The data from the related compound, naroparcil, provides a strong rationale for the continued development of this class of thioxylopyranoside-based antithrombotics.

References

An In-depth Technical Guide to the Antithrombotic Properties of Iliparcil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "Iliparcil" is not publicly available. This guide will focus on the antithrombotic properties of Odiparcil , a compound with a similar name that was initially developed for the prevention of thrombosis. It is presumed that "this compound" may be a related compound, a developmental codename, or a synonym for Odiparcil. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Thrombotic disorders, including venous and arterial thrombosis, are a leading cause of morbidity and mortality worldwide. The development of novel antithrombotic agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Odiparcil (formerly known as IVA336) is a first-in-class, orally bioavailable small molecule that was initially investigated for its antithrombotic potential before its development was redirected towards the treatment of mucopolysaccharidosis (MPS). This guide provides a comprehensive overview of the antithrombotic properties of Odiparcil, detailing its unique mechanism of action, preclinical and clinical data, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Novel Approach to Anticoagulation

Odiparcil represents a novel approach to anticoagulation by modulating the synthesis of glycosaminoglycans (GAGs). Unlike direct or indirect thrombin inhibitors, Odiparcil acts as a substrate for β-1,4-galactosyltransferase 7 (β4GalT7), an enzyme involved in GAG biosynthesis. This action diverts the synthesis of endogenous GAGs towards the production of soluble, circulating dermatan sulfate (DS) and chondroitin sulfate (CS).[1][2]

The antithrombotic effect of Odiparcil is primarily mediated by the newly synthesized dermatan sulfate. Circulating DS potentiates the activity of heparin cofactor II (HCII), a natural inhibitor of thrombin (Factor IIa).[3][4][5] By activating HCII, Odiparcil indirectly inhibits thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin and platelet activation. This targeted inhibition of thrombin reduces the propensity for thrombus formation.

Signaling Pathway Diagram

cluster_Cell Cellular GAG Synthesis cluster_Bloodstream Bloodstream Odiparcil Odiparcil (Oral Administration) beta4GalT7 β-1,4-galactosyltransferase 7 (β4GalT7) Odiparcil->beta4GalT7 acts as substrate GAG_synthesis Endogenous GAG Synthesis Pathway Soluble_GAGs Soluble Dermatan Sulfate (DS) & Chondroitin Sulfate (CS) GAG_synthesis->Soluble_GAGs diverts synthesis to Circulating_DS Circulating Dermatan Sulfate Soluble_GAGs->Circulating_DS secreted into HCII Heparin Cofactor II (HCII) Circulating_DS->HCII activates Thrombin Thrombin (Factor IIa) HCII->Thrombin inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Antithrombotic_Effect Antithrombotic Effect Fibrin Fibrin (Clot) Fibrinogen->Fibrin to Fibrin->Antithrombotic_Effect prevents formation

Caption: Proposed mechanism of action of Odiparcil.

Quantitative Data Summary

While detailed quantitative data from the initial antithrombotic clinical trials are limited in publicly available resources, the following tables summarize the key findings from preclinical and clinical investigations.

Table 1: Preclinical Antithrombotic Activity of Odiparcil
ParameterSpeciesModelOdiparcil DoseComparatorKey FindingsReference
Thrombus Weight RatVenous ThrombosisNot specifiedWarfarinOdiparcil demonstrated antithrombotic effects in a rat model of venous thrombosis.
In Vitro GAG Secretion Bovine Aortic Endothelial CellsCell Culture0.01-10 µM-Stimulated secretion of sulfated GAGs, mainly CS/DS.
Intracellular GAG Reduction Human MPS VI FibroblastsCell Culture~1 µM (EC50)-Efficiently reduced intracellular chondroitin sulfate accumulation.
Table 2: Clinical Development of Odiparcil for Thrombosis Prevention
PhaseNumber of SubjectsDurationDosesKey OutcomesReference
Phase I ~700 healthy volunteersUp to 14 daysNot specifiedGood safety and tolerability profile.
Phase II ~1100 adult subjects at risk of thrombosisUp to 16 weeks250 mg and 500 mg twice dailyContinued to show a good safety profile. Pharmacokinetic profiles were consistent.

Experimental Protocols

Detailed experimental protocols for the antithrombotic characterization of Odiparcil are not fully available in the public domain. Therefore, this section outlines representative, standard methodologies for evaluating a novel antithrombotic agent with a mechanism of action similar to Odiparcil.

In Vivo Venous Thrombosis Model (Rat)

This model is crucial for assessing the in vivo efficacy of a novel antithrombotic agent.

Objective: To evaluate the ability of the test compound to prevent thrombus formation in a rat model of venous stasis.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated.

  • Thrombosis Induction: A ligature is placed around the IVC just below the renal veins. Thrombosis can be induced by complete ligation (stasis) or by a combination of stasis and endothelial injury (e.g., application of ferric chloride).

  • Drug Administration: The test compound (e.g., Odiparcil) or vehicle is administered orally at predetermined times before the surgical procedure. A positive control, such as warfarin, is typically included.

  • Thrombus Evaluation: After a set period (e.g., 24-48 hours), the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.

  • Data Analysis: The percentage inhibition of thrombus formation is calculated by comparing the mean thrombus weight in the treated groups to the vehicle control group.

Heparin Cofactor II (HCII) Activity Assay

This assay is essential to confirm the proposed mechanism of action involving HCII activation.

Objective: To measure the potentiation of HCII-mediated thrombin inhibition by the test compound in plasma.

Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared from blood collected in sodium citrate.

  • Assay Principle: The assay is a chromogenic substrate-based method.

  • Procedure: a. Patient plasma is incubated with dermatan sulfate (to specifically activate HCII) and a known amount of excess thrombin. b. The test compound can be added to assess its ability to enhance this reaction. c. The residual thrombin activity is measured by adding a chromogenic substrate that releases a colored compound upon cleavage by thrombin. d. The color intensity is measured spectrophotometrically and is inversely proportional to the HCII activity.

  • Data Analysis: The results are compared to a standard curve to determine the HCII activity.

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of the coagulation potential of plasma and can be used to evaluate the effect of an anticoagulant.

Objective: To measure the effect of the test compound on the overall dynamics of thrombin generation in plasma.

Methodology:

  • Sample Preparation: Platelet-poor plasma is used.

  • Assay Principle: The assay measures the real-time generation of thrombin using a fluorogenic substrate.

  • Procedure: a. Plasma is incubated with the test compound or vehicle. b. Thrombin generation is initiated by adding a trigger solution containing tissue factor and phospholipids. c. A fluorogenic substrate for thrombin is added, and the fluorescence is monitored over time.

  • Data Analysis: Key parameters of the thrombin generation curve are analyzed, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP).

Experimental Workflow Diagram

cluster_Preclinical Preclinical Characterization cluster_Clinical Clinical Development In_Vitro In Vitro Assays (e.g., HCII Activation, Thrombin Generation) In_Vivo In Vivo Models (e.g., Rat Venous Thrombosis) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND Submission Tox->IND Phase1 Phase I (Safety & PK in Healthy Volunteers) Phase2 Phase II (Efficacy & Safety in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA Submission Phase3->NDA Start Compound Discovery Start->In_Vitro IND->Phase1

Caption: General experimental workflow for antithrombotic drug development.

Conclusion

Odiparcil represents a novel class of antithrombotic agents with a unique mechanism of action that involves the modulation of GAG synthesis and subsequent activation of heparin cofactor II. Preclinical and early clinical studies have demonstrated its potential as a safe and effective oral antithrombotic. Although its development for thrombosis has been discontinued in favor of its potential in treating mucopolysaccharidosis, the data gathered provides valuable insights for the development of future antithrombotic therapies targeting the GAG biosynthesis pathway. Further research to fully elucidate the quantitative aspects of its antithrombotic effects and bleeding profile would be of significant interest to the scientific community.

References

Pharmacological profile of novel oral anticoagulants like Iliparcil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Iliparcil is a fictional compound name created for the purpose of this technical guide. The data presented herein is a representative compilation derived from the pharmacological profiles of existing novel oral anticoagulants, primarily focusing on Factor Xa inhibitors, to illustrate the key characteristics and assessment methodologies for such compounds.

Introduction

This compound is a novel, orally bioavailable, direct-acting anticoagulant. It is a highly selective, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation. This document provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound directly binds to the active site of both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex, without the need for a cofactor like antithrombin III.[1][2][3] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for cleaving fibrinogen to fibrin.[2][4] Unlike traditional anticoagulants such as warfarin, this compound has a predictable anticoagulant response, which allows for fixed dosing without the need for routine coagulation monitoring.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X + VIIIa TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X + TF Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIIIa XIII->XIIIa This compound This compound This compound->Xa Inhibits

Figure 1: Coagulation Cascade and this compound's Mechanism of Action.

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of enzymatic and plasma-based coagulation assays.

Potency and Selectivity

This compound demonstrates high potency against human Factor Xa and significant selectivity over other serine proteases involved in hemostasis.

ParameterValueDescription
FXa Ki 0.4 nmol/LInhibitory constant for Factor Xa.
FXa IC50 2.1 nmol/LHalf-maximal inhibitory concentration against Factor Xa.
Prothrombinase IC50 2.1 nmol/LHalf-maximal inhibitory concentration against the prothrombinase complex.
Selectivity vs. Thrombin >10,000-foldRatio of IC50 for thrombin to IC50 for Factor Xa.
Selectivity vs. Trypsin >10,000-foldRatio of IC50 for trypsin to IC50 for Factor Xa.

Table 1: In Vitro Potency and Selectivity of this compound.

Anticoagulant Activity in Plasma

This compound demonstrates concentration-dependent anticoagulant effects in human plasma, as measured by standard coagulation assays.

AssayValue (at 1 µM)Description
Prothrombin Time (PT) 2.5-fold increaseMeasures the extrinsic and common pathways of coagulation.
Activated Partial Thromboplastin Time (aPTT) 2.0-fold increaseMeasures the intrinsic and common pathways of coagulation.
Anti-FXa Activity Directly proportionalChromogenic assay measuring direct inhibition of Factor Xa.

Table 2: In Vitro Anticoagulant Activity of this compound in Human Plasma.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy human subjects. The data supports a predictable profile suitable for fixed-dosing regimens.

ParameterValueDescription
Bioavailability (oral) ~80-100% (for 10 mg dose)The proportion of the administered dose that reaches systemic circulation.
Tmax (Time to Peak Plasma Concentration) 2–4 hoursTime to reach maximum plasma concentration after oral administration.
Protein Binding ~92-95% (mainly to albumin)Extent of binding to plasma proteins.
Metabolism Multiple pathways, including CYP3A4/5 and CYP2J2Primarily hepatic metabolism.
Elimination Half-life 5–9 hours (young adults) 11–13 hours (elderly)Time for the plasma concentration to reduce by half.
Excretion ~66% renal, ~28% fecalRoutes of elimination for the drug and its metabolites.

Table 3: Pharmacokinetic Properties of this compound in Humans.

Pharmacodynamics

The pharmacodynamic effects of this compound are closely correlated with its plasma concentration. The onset of action is rapid, and the duration of effect is consistent with its half-life.

ParameterObservation
Onset of Action Within 2-4 hours, corresponding to Tmax.
Peak Pharmacodynamic Effect Coincides with peak plasma concentration.
Dose-Response Relationship Linear correlation between dose/plasma concentration and anti-FXa activity.

Table 4: Pharmacodynamic Profile of this compound.

Preclinical Efficacy in Animal Models

This compound has demonstrated antithrombotic efficacy in various animal models of thrombosis.

Animal ModelKey Findings
Rat Ferric Chloride-Induced Carotid Artery Thrombosis Dose-dependent reduction in thrombus size.
Rabbit Arteriovenous Shunt Thrombosis Model Significant reduction in thrombus formation compared to control.
Rat Inferior Vena Cava (IVC) Ligation Model Reduced incidence of deep vein thrombosis.

Table 5: Efficacy of this compound in Preclinical Thrombosis Models.

Clinical Development Program

The clinical development of this compound follows a standard pathway for novel oral anticoagulants, with a focus on key indications such as stroke prevention in non-valvular atrial fibrillation (NVAF) and the treatment and prevention of venous thromboembolism (VTE). A representative Phase III clinical trial design is outlined below.

clinical_trial_design cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (Double-Blind) cluster_followup Follow-up & Endpoints Screening Patient Screening (e.g., NVAF diagnosis) InclusionExclusion Inclusion/Exclusion Criteria Met? Screening->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization Yes IliparcilArm This compound (Fixed Dose) Randomization->IliparcilArm ComparatorArm Warfarin (Dose-Adjusted) Randomization->ComparatorArm FollowUp Follow-up Period (e.g., 24 months) IliparcilArm->FollowUp ComparatorArm->FollowUp PrimaryEndpoint Primary Efficacy Endpoint: Stroke or Systemic Embolism FollowUp->PrimaryEndpoint SafetyEndpoint Primary Safety Endpoint: Major Bleeding Events FollowUp->SafetyEndpoint

Figure 2: Representative Phase III Clinical Trial Design for this compound.

A summary of representative clinical trial outcomes for a Factor Xa inhibitor in the prevention of stroke in patients with non-valvular atrial fibrillation is presented below.

EndpointThis compound (n=7,081)Warfarin (n=7,078)Hazard Ratio (95% CI)
Stroke or Systemic Embolism (Efficacy) 1.27% per year1.60% per year0.79 (0.66-0.95)
Major Bleeding (Safety) 2.13% per year3.09% per year0.69 (0.60-0.80)
Intracranial Hemorrhage 0.33% per year0.80% per year0.42 (0.30-0.58)
All-Cause Mortality 3.52% per year3.94% per year0.89 (0.80-1.00)

Table 6: Representative Phase III Clinical Trial Outcomes (vs. Warfarin in NVAF).

Experimental Protocols

Factor Xa Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potency (IC50) of this compound against purified human Factor Xa.

Methodology:

  • Purified human Factor Xa is incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl) in a 96-well plate.

  • The reaction is initiated by the addition of a chromogenic Factor Xa substrate.

  • The cleavage of the substrate by Factor Xa releases a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically at 405 nm.

  • The rate of absorbance change is proportional to Factor Xa activity.

  • The percentage of inhibition at each this compound concentration is calculated relative to a control (no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

fxa_assay_workflow Start Start PrepareReagents Prepare Reagents: - Purified Human FXa - this compound Dilutions - Chromogenic Substrate - Assay Buffer Start->PrepareReagents Incubate Incubate FXa with Varying this compound Concentrations PrepareReagents->Incubate AddSubstrate Add Chromogenic Substrate to Initiate Reaction Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 405 nm Over Time AddSubstrate->MeasureAbsorbance CalculateInhibition Calculate Percent Inhibition vs. Control MeasureAbsorbance->CalculateInhibition DetermineIC50 Determine IC50 Value (Curve Fitting) CalculateInhibition->DetermineIC50 End End DetermineIC50->End

Figure 3: Experimental Workflow for Factor Xa Inhibition Assay.
Prothrombin Time (PT) Assay (Ex Vivo)

Objective: To measure the effect of this compound on the extrinsic and common pathways of coagulation in plasma.

Methodology:

  • Blood samples are collected from subjects dosed with this compound and centrifuged to obtain platelet-poor plasma.

  • The plasma sample is incubated at 37°C.

  • A thromboplastin reagent (containing tissue factor and calcium) is added to the plasma.

  • The time taken for a fibrin clot to form is measured in seconds.

  • The result is often expressed as a ratio of the patient's PT to a normal control PT.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (In Vivo)

Objective: To evaluate the antithrombotic efficacy of this compound in a murine model of arterial thrombosis.

Methodology:

  • Mice are anesthetized, and the carotid artery is surgically exposed.

  • A baseline blood flow is measured using a Doppler flow probe.

  • A piece of filter paper saturated with ferric chloride (FeCl3) is applied to the adventitial surface of the artery to induce endothelial injury and initiate thrombosis.

  • This compound or vehicle is administered orally at a specified time before the injury.

  • Blood flow is monitored continuously until the vessel becomes occluded or for a predetermined period.

  • The primary endpoint is the time to occlusion. Secondary endpoints can include thrombus weight.

Summary and Conclusion

This compound is a potent and selective oral, direct Factor Xa inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. It demonstrates robust antithrombotic efficacy in preclinical models and a favorable benefit-risk profile in clinical trials for major thromboembolic indications. Its oral administration and fixed-dosing regimen without the need for routine monitoring offer a significant advantage over traditional anticoagulants. The comprehensive pharmacological profile of this compound supports its development as a valuable therapeutic option for the prevention and treatment of thromboembolic disorders.

References

Unraveling the Antithrombotic Potential of Iliparcil: An Analysis of Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of early-stage research on the novel antithrombotic agent Iliparcil reveals its identity as a compound with the chemical formula C16H18O6S and CAS number 137214-72-3.[1][2] While its classification as an antithrombotic compound is established, a thorough investigation of publicly available scientific literature and clinical trial databases indicates a significant scarcity of in-depth, peer-reviewed studies detailing its specific mechanism of action, quantitative efficacy, and safety profile.

Due to the limited availability of specific data on this compound, this technical guide will provide a detailed overview of a representative and well-characterized PAR4 (Protease-Activated Receptor 4) antagonist, BMS-986120 , as a surrogate to illustrate the core principles, experimental methodologies, and potential therapeutic pathways relevant to this class of antithrombotic agents. PAR4 antagonism is a promising strategy in the development of antiplatelet therapies.[3][4][5]

The Rationale for PAR4 Antagonism in Thrombosis

Thrombin is a potent activator of platelets, primarily through two G-protein coupled receptors on the platelet surface: PAR1 and PAR4. While PAR1 activation is rapid and transient, PAR4 activation leads to a more sustained intracellular signal, contributing to the later stages of platelet activation and thrombus stabilization. Targeting PAR4 is hypothesized to offer a significant antithrombotic effect with a potentially lower risk of bleeding compared to broader antiplatelet agents.

A Technical Guide to a Representative PAR4 Antagonist: BMS-986120

Core Data Summary

The following tables summarize the key quantitative data from early-stage research on BMS-986120, a first-in-class, oral, highly selective, and reversible PAR4 antagonist.

Table 1: In Vitro Efficacy of BMS-986120

AssayAgonistSpeciesIC50Source
Platelet AggregationPAR4-APHuman3 nMF.A. Wilson et al., 2017
Platelet AggregationThrombinHuman150 nMF.A. Wilson et al., 2017
P-selectin ExpressionPAR4-APHuman4 nMF.A. Wilson et al., 2017

PAR4-AP: Protease-Activated Receptor 4 Activating Peptide

Table 2: Ex Vivo and In Vivo Efficacy of BMS-986120

ModelSpeciesDosageEffectSource
Ex Vivo Thrombus FormationHumanSingle Oral DoseConcentration-dependent inhibition of thrombus formation under high shear stressM.A. Hardy et al., 2020
Electrolytic Carotid Artery Thrombosis (ECAT)Cynomolgus Monkey1 mg/kg82% reduction in thrombus weightAlzheimer's Drug Discovery Foundation, 2022
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BMS-986120.

1. In Vitro Platelet Aggregation Assay

  • Objective: To determine the concentration-dependent inhibitory effect of the compound on platelet aggregation induced by specific agonists.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into citrate-containing tubes. PRP is obtained by centrifugation at a low speed to pellet red and white blood cells.

    • Light Transmission Aggregometry (LTA): PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.

    • Incubation: The compound (e.g., BMS-986120) at varying concentrations or vehicle control is added to the PRP and incubated for a specified time.

    • Agonist Addition: An agonist such as PAR4-activating peptide (PAR4-AP) or thrombin is added to induce platelet aggregation.

    • Measurement: The change in light transmission, which correlates with the degree of platelet aggregation, is recorded over time.

    • Data Analysis: The maximum aggregation percentage is determined, and IC50 values are calculated from the concentration-response curves.

2. Ex Vivo Thrombus Formation under Flow Conditions

  • Objective: To assess the effect of the compound on thrombus formation in human whole blood under physiologically relevant shear stress conditions.

  • Methodology:

    • Blood Collection: Blood is drawn from subjects who have received a single oral dose of the compound or placebo.

    • Flow Chamber Assay: A microfluidic chamber coated with collagen and tissue factor is used to mimic a damaged blood vessel.

    • Perfusion: The whole blood is perfused through the chamber at a specific shear rate (e.g., simulating arterial flow).

    • Imaging: Thrombus formation is visualized and quantified in real-time using fluorescence microscopy (platelets and fibrin are labeled with fluorescent dyes).

    • Data Analysis: Parameters such as total thrombus area, platelet deposition, and fibrin formation are measured and compared between the compound-treated and placebo groups.

3. In Vivo Arterial Thrombosis Model (e.g., ECAT in Cynomolgus Monkeys)

  • Objective: To evaluate the antithrombotic efficacy of the compound in a living animal model of arterial thrombosis.

  • Methodology:

    • Animal Preparation: A cynomolgus monkey is anesthetized, and the carotid artery is surgically exposed.

    • Compound Administration: The compound or vehicle is administered intravenously or orally.

    • Thrombosis Induction: A small electrode is placed on the carotid artery, and a controlled electrical current is applied to induce endothelial injury and subsequent thrombus formation.

    • Blood Flow Monitoring: An ultrasonic flow probe is placed around the artery to continuously monitor blood flow.

    • Endpoint: The primary endpoint is typically the time to vessel occlusion or the final thrombus weight after a set period.

    • Data Analysis: The efficacy of the compound is determined by comparing the time to occlusion or thrombus weight in the treated group versus the control group.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz (DOT language).

PAR4_Signaling_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activation Gq Gq PAR4->Gq BMS986120 BMS-986120 (this compound surrogate) BMS986120->PAR4 Inhibition PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_activation Platelet Shape Change, Granule Secretion, Aggregation Ca_release->Platelet_activation PKC_activation->Platelet_activation

Caption: PAR4 signaling pathway in platelet activation and its inhibition by a PAR4 antagonist.

In_Vitro_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection Centrifugation Low-Speed Centrifugation Blood_Collection->Centrifugation PRP Platelet-Rich Plasma (PRP) Centrifugation->PRP Aggregometer Place PRP in Aggregometer PRP->Aggregometer Incubation Incubate with Compound/Vehicle Aggregometer->Incubation Agonist_Addition Add Agonist (e.g., PAR4-AP) Incubation->Agonist_Addition Measurement Measure Light Transmission Agonist_Addition->Measurement Curve_Generation Generate Concentration-Response Curve Measurement->Curve_Generation IC50_Calc Calculate IC50 Curve_Generation->IC50_Calc

References

An In-depth Technical Guide to the Antithrombotic Agent Iliparcil (C16H18O6S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iliparcil (chemical formula: C16H18O6S) is a promising orally active antithrombotic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed exploration of its proposed mechanism of action, drawing parallels with the closely related compound, naroparcil. While direct quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this guide synthesizes the existing information and leverages data from analogous compounds to present a robust working model for research and development professionals. This document outlines key experimental protocols for evaluating its antithrombotic and anticoagulant activities and provides visualizations of its biochemical pathway and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one. Its structure features a coumarin core linked to a thiosugar moiety.

PropertyValueSource
Molecular Formula C16H18O6SPubChem
Molecular Weight 338.38 g/mol PubChem
CAS Number 137214-72-3PubChem
IUPAC Name 4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-onePubChem
Canonical SMILES CCC1=CC(=O)OC2=CC(=CC=C12)O[C@H]3--INVALID-LINK--O)O">C@@HOPubChem

Proposed Mechanism of Action: A Parallel with Naroparcil

Direct mechanistic studies on this compound are limited. However, extensive research on the structurally similar β-D-xyloside, naroparcil, provides a strong hypothetical framework for this compound's antithrombotic activity. Naroparcil is known to induce the in vivo biosynthesis of circulating glycosaminoglycans (GAGs).[1] These induced GAGs, particularly a dermatan sulfate-like compound, then potentiate the activity of Heparin Cofactor II (HCII).[1][2] HCII is a serine protease inhibitor (serpin) that specifically inactivates thrombin (Factor IIa).[3] By accelerating the inactivation of thrombin by HCII, the coagulation cascade is inhibited, leading to an antithrombotic effect.[2]

Given the structural similarities, it is highly probable that this compound functions as a substrate for GAG chain polymerization, leading to the production of GAGs that enhance HCII-mediated thrombin inhibition.

Iliparcil_Mechanism_of_Action cluster_inhibition Thrombin Inactivation This compound This compound (Oral Administration) GAG_Synth Induces Glycosaminoglycan (GAG) Chain Synthesis This compound->GAG_Synth Circ_GAGs Increased Circulating GAGs (Dermatan Sulfate-like) GAG_Synth->Circ_GAGs HCII Heparin Cofactor II (HCII) Circ_GAGs->HCII Potentiates Inactive_Thrombin Inactive Thrombin HCII->Inactive_Thrombin Thrombin Thrombin (Factor IIa) Thrombin->Inactive_Thrombin Coagulation Coagulation Cascade Thrombin->Coagulation Promotes Inactive_Thrombin->Coagulation Inhibits Antithrombotic Antithrombotic Effect

Caption: Proposed mechanism of action for this compound.

Preclinical Data (Based on Naroparcil Analogy)

While specific preclinical data for this compound is not publicly available, the data for naroparcil offers valuable insights into the expected efficacy and safety profile.

In Vivo Antithrombotic Activity

The antithrombotic efficacy of naroparcil and its induced GAGs has been demonstrated in a Wessler-based stasis model of venous thrombosis in rats.

Compound/FractionED80 (Wessler Model, Rat)Source
Unfractionated GAG extract from naroparcil-treated rabbits610 UA/kg
High affinity GAG fraction (for HCII)56 UA/kg

ED80: Effective dose required to produce an 80% antithrombotic effect.

In Vitro Anticoagulant Activity

Interestingly, despite its potent in vivo antithrombotic effect, naroparcil did not significantly affect standard in vitro coagulation parameters in plasma from treated animals.

Coagulation AssayEffect of NaroparcilSource
Activated Partial Thromboplastin Time (aPTT) No significant effect
Prothrombin Time (PT) No significant effect
Thrombin Time (TT) No significant effect
Sensitized Thrombin Time Modest but significant increase

This profile suggests that this compound may have a favorable therapeutic window, with potent antithrombotic effects at doses that do not cause systemic anticoagulation, potentially reducing the risk of bleeding.

Experimental Protocols

In Vivo Venous Thrombosis Model (Wessler Assay)

This protocol is adapted from methodologies used to evaluate naroparcil and is suitable for assessing the in vivo antithrombotic efficacy of this compound.

Wessler_Assay_Workflow start Start dosing Administer this compound or Vehicle (Oral or IV) to Rats start->dosing wait Waiting Period (e.g., 4-8 hours for oral dosing) dosing->wait anesthesia Anesthetize Rats wait->anesthesia surgery Isolate a Segment of Jugular Vein anesthesia->surgery thrombogen Inject Thrombogenic Stimulus (e.g., Factor Xa) surgery->thrombogen stasis Induce Stasis by Ligating the Vein Segment thrombogen->stasis incubation Incubation Period (e.g., 10-20 minutes) stasis->incubation thrombus_eval Excise Vein Segment and Evaluate Thrombus Formation incubation->thrombus_eval analysis Quantify Thrombus Score/Weight and Calculate % Inhibition thrombus_eval->analysis end End analysis->end

Caption: Workflow for the Wessler venous thrombosis model.

Methodology:

  • Animal Model: Male Wistar rats.

  • Drug Administration: this compound administered orally or intravenously at various doses. A vehicle control group is included.

  • Thrombosis Induction: Following a suitable absorption period, animals are anesthetized. A segment of the jugular vein is isolated, and a thrombogenic stimulus (e.g., bovine Factor Xa) is injected.

  • Stasis: The isolated vein segment is ligated to induce stasis for a defined period (e.g., 10 minutes).

  • Evaluation: The ligated segment is excised, and the resulting thrombus is graded or weighed.

  • Data Analysis: The dose-response relationship is determined, and the effective dose (e.g., ED50 or ED80) is calculated.

In Vitro Coagulation Assays

These standard assays are crucial for determining the direct anticoagulant effects of this compound.

Coagulation_Assay_Workflow cluster_assays Coagulation Tests start Start: Prepare Platelet-Poor Plasma (PPP) incubation Incubate PPP with this compound or Vehicle Control start->incubation aptt aPTT: Add aPTT reagent (activator + phospholipid) incubation->aptt pt PT: Add PT reagent (thromboplastin) incubation->pt tt TT: Add Thrombin incubation->tt measurement Measure Clotting Time (Optical or Mechanical Coagulometer) aptt->measurement pt->measurement tt->measurement end End: Analyze Data measurement->end

Caption: General workflow for in vitro coagulation assays.

Methodology:

  • Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood.

  • Incubation: Incubate PPP with varying concentrations of this compound or a vehicle control.

  • aPTT (Activated Partial Thromboplastin Time): Add an activator (e.g., silica) and a phospholipid reagent to the plasma, followed by calcium chloride to initiate coagulation. Measure the time to clot formation. This assesses the intrinsic and common pathways.

  • PT (Prothrombin Time): Add a thromboplastin reagent (tissue factor) to the plasma to initiate coagulation. Measure the time to clot formation. This assesses the extrinsic and common pathways.

  • TT (Thrombin Time): Add a known amount of thrombin to the plasma and measure the time to clot formation. This directly assesses the conversion of fibrinogen to fibrin.

Clinical Development

As of the date of this guide, there is no publicly available information on clinical trials specifically for this compound. Further investigation into patent literature and clinical trial registries may provide future updates on its development status.

Conclusion and Future Directions

This compound is a coumarin-thiosugar conjugate with demonstrated potential as an oral antithrombotic agent. Based on the well-documented mechanism of the related compound naroparcil, this compound is hypothesized to act by stimulating the synthesis of GAGs that potentiate HCII-mediated thrombin inhibition. This mechanism is attractive as it may offer a potent antithrombotic effect with a reduced risk of systemic bleeding compared to traditional anticoagulants.

Future research should focus on:

  • Direct Mechanistic Studies: Confirming that this compound induces GAG synthesis and potentiates HCII activity.

  • Quantitative Preclinical Evaluation: Conducting in vivo thrombosis models and in vitro coagulation assays specifically with this compound to determine its potency and safety profile.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and correlating its plasma concentrations with its biological effects.

Successful completion of these studies will be critical to advancing this compound into clinical development as a novel antithrombotic therapy.

References

The Selective PAR4 Antagonist Iliparcil: A Deep Dive into its Effects on Platelet Aggregation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin, the most potent platelet activator, plays a crucial role in hemostasis and thrombosis. It exerts its effects on human platelets primarily through two protease-activated receptors (PARs): PAR1 and PAR4. While PAR1 mediates a rapid and transient platelet response, PAR4 is responsible for a sustained and prolonged activation that is critical for the formation of stable thrombi. Iliparcil and its extensively studied analog, BMS-986120, are selective antagonists of PAR4. By specifically targeting the PAR4 pathway, these compounds offer a promising therapeutic strategy to mitigate thrombotic events with a potentially wider therapeutic window and a reduced risk of bleeding compared to broader antiplatelet agents. This technical guide provides an in-depth analysis of the effects of this compound and its analogs on platelet aggregation pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling mechanisms.

Introduction to PAR4 Signaling in Platelets

Human platelets express both PAR1 and PAR4 as receptors for thrombin.[1] PAR1 is a high-affinity receptor that is activated by low concentrations of thrombin, leading to a rapid but transient platelet activation.[2] In contrast, PAR4 is a lower-affinity receptor that requires higher thrombin concentrations for activation, resulting in a slower but more sustained signaling response.[2] This prolonged PAR4-mediated signaling is essential for the stabilization of platelet aggregates and the propagation of thrombus formation.[2][3]

Upon activation by thrombin, both PAR1 and PAR4 couple to G-proteins, primarily Gq and G12/13. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events culminates in platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, which is the final common pathway for platelet aggregation.

This compound (BMS-986120): A Selective PAR4 Antagonist

This compound and its well-characterized analog, BMS-986120, are first-in-class, oral, reversible, and highly selective antagonists of the PAR4 receptor. By specifically blocking PAR4, these compounds inhibit the sustained phase of platelet activation and aggregation, which is crucial for pathological thrombus formation, while leaving the initial PAR1-mediated hemostatic functions largely intact. This selectivity is believed to contribute to a more favorable safety profile with a reduced propensity for bleeding complications compared to non-selective antiplatelet therapies.

Quantitative Data on the Effects of BMS-986120

The inhibitory effects of BMS-986120 on PAR4-mediated platelet activation have been quantified in numerous preclinical and clinical studies. The following tables summarize the key findings.

ParameterCell Type/MatrixAgonistIC50 Value (nM)Reference(s)
Inhibition of Calcium MobilizationHEK293 cellsPAR4-AP0.56
Inhibition of Platelet AggregationHuman Whole BloodPAR4-AP9.5
Inhibition of Platelet AggregationMonkey Whole BloodPAR4-AP2.1
Inhibition of Platelet ActivationHuman PRPγ-thrombin or PAR4-AP<10
Table 1: In Vitro Potency of BMS-986120
PRP: Platelet-Rich Plasma, PAR4-AP: PAR4 Activating Peptide
Dose (Single Oral)Inhibition of PAR4-AP Induced Platelet AggregationDuration of EffectClinical Trial IdentifierReference(s)
60 mg85% reduction at 2 hoursReversibleNCT02439190
75 mg and 180 mg≥80% inhibitionAt least 24 hoursNCT02208872
Table 2: Ex Vivo Efficacy of BMS-986120 in Healthy Volunteers (Phase 1 Clinical Trials)
PAR4-AP: PAR4 Activating Peptide
ParameterInhibition with BMS-986120 (60 mg oral dose) at 2 hoursReference(s)
P-selectin Expression91.7% reduction
Platelet-Monocyte Aggregates80.6% reduction
Table 3: Effect of BMS-986120 on Other Markers of Platelet Activation (Phase 1 Clinical Trial NCT02439190)

Experimental Protocols

Light Transmission Aggregometry (LTA)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

  • Carefully aspirate the supernatant (PRP) and transfer it to a new polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

  • Collect the supernatant (PPP).

  • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

b. Aggregation Assay

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

  • Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

  • Add the test compound (e.g., this compound/BMS-986120) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

  • Add the platelet agonist (e.g., PAR4 activating peptide, γ-thrombin) to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.

Intracellular Calcium Mobilization by Flow Cytometry

This technique measures the increase in intracellular calcium concentration, a key event in platelet activation, using a calcium-sensitive fluorescent dye.

a. Platelet Preparation and Staining

  • Prepare PRP as described in the LTA protocol.

  • Incubate the PRP with a calcium-sensitive dye (e.g., Fura-Red, Fluo-3 AM) for 30-45 minutes at 37°C in the dark.

  • (Optional) Stain platelets with a fluorescently labeled antibody against a platelet-specific marker (e.g., CD41) to distinguish them from other cells in whole blood preparations.

b. Flow Cytometry Analysis

  • Dilute the stained platelet suspension in a suitable buffer (e.g., Tyrode's buffer with calcium).

  • Acquire baseline fluorescence for a short period (e.g., 30-60 seconds) on a flow cytometer.

  • Add the platelet agonist (e.g., PAR4 activating peptide) and immediately continue data acquisition to record the change in fluorescence over time.

  • To assess the effect of an inhibitor, pre-incubate the stained platelets with the compound (e.g., this compound/BMS-986120) before adding the agonist.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Mandatory Visualizations

PAR4_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Couples to G1213 G12/13 PAR4->G1213 Couples to PLC PLC Gq->PLC Activates Shape_Change Platelet Shape Change G1213->Shape_Change Induces PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from dense stores) IP3->Ca2_release Stimulates PKC PKC Activation DAG->PKC Activates Granule_Secretion Granule Secretion Ca2_release->Granule_Secretion PKC->Granule_Secretion Aggregation Platelet Aggregation Shape_Change->Aggregation Integrin_Activation αIIbβ3 Activation Granule_Secretion->Integrin_Activation Integrin_Activation->Aggregation This compound This compound / BMS-986120 This compound->PAR4 Inhibits

Caption: PAR4 signaling pathway in platelets and the inhibitory action of this compound/BMS-986120.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay Platelet Aggregation Assay (LTA) cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation Incubate PRP with This compound or Vehicle PRP_Preparation->Incubation Agonist_Addition Add PAR4 Agonist (e.g., PAR4-AP, γ-thrombin) Incubation->Agonist_Addition Data_Acquisition Measure Light Transmission (Aggregometer) Agonist_Addition->Data_Acquisition Calculate_Aggregation Calculate % Aggregation Data_Acquisition->Calculate_Aggregation Determine_IC50 Determine IC50 Calculate_Aggregation->Determine_IC50 Logical_Relationship cluster_platelet_activation Platelet Activation Thrombin_Generation Thrombin Generation (Vascular Injury) PAR1_Activation PAR1 Activation (Rapid, Transient) Thrombin_Generation->PAR1_Activation PAR4_Activation PAR4 Activation (Sustained, Prolonged) Thrombin_Generation->PAR4_Activation Initial_Hemostasis Initial Hemostasis PAR1_Activation->Initial_Hemostasis Stable_Thrombus Stable Thrombus Formation (Pathological Thrombosis) PAR4_Activation->Stable_Thrombus This compound This compound / BMS-986120 This compound->PAR4_Activation Inhibits

References

Methodological & Application

Application Notes and Protocols for PAR4 Antagonists in In Vivo Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical area of research due to its role in cardiovascular diseases. A key target in the development of antithrombotic therapies is the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor on the surface of human platelets.[1] Thrombin, a potent platelet activator, cleaves and activates PAR4, leading to sustained signaling that is crucial for stable thrombus formation.[2] Antagonism of PAR4 is therefore a promising strategy for preventing thrombosis while potentially offering a wider therapeutic window and lower bleeding risk compared to other antiplatelet agents.[3][4]

This document provides detailed application notes and protocols for the use of PAR4 antagonists in in vivo thrombosis models, with a focus on BMS-986120 , a well-characterized, potent, and selective PAR4 antagonist.[5] While the clinical development of BMS-986120 for thrombosis has been discontinued, it remains an invaluable tool for preclinical research.

It is noted that the initial query for "Iliparcil" did not yield specific results, suggesting a possible misspelling. Another compound, Odiparcil , has undergone Phase I and II clinical studies for thrombosis prevention. However, its mechanism of action involves the modulation of glycosaminoglycan (GAG) synthesis, distinguishing it from direct PAR4 antagonists.

Mechanism of Action: PAR4 Antagonism

Thrombin activates platelets through two protease-activated receptors: PAR1 and PAR4. PAR1 activation leads to a rapid, transient signaling response, while PAR4 activation results in a more prolonged and sustained signal, essential for the growth and stability of a thrombus. PAR4 antagonists like BMS-986120 selectively bind to and inhibit PAR4, thereby blocking the sustained downstream signaling pathways involved in platelet aggregation and thrombus formation. This targeted approach aims to reduce pathological thrombosis with a potentially lower impact on normal hemostasis, which is partly mediated by the transient signaling of PAR1.

Signaling Pathway of PAR4 in Platelet Activation

PAR4_Signaling Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986120 BMS-986120 BMS986120->PAR4 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation & Thrombus Formation Ca_Mobilization->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: Signaling pathway of PAR4 activation by thrombin and its inhibition by BMS-986120.

In Vivo Thrombosis Models: Dosage and Efficacy of BMS-986120

BMS-986120 has demonstrated significant antithrombotic efficacy in non-human primate models. The most commonly cited model is the electrolytic carotid artery thrombosis (ECAT) model in cynomolgus monkeys.

Quantitative Data Summary
CompoundAnimal ModelDosage (mg/kg, oral)Efficacy (Thrombus Weight Reduction)Reference
BMS-986120 Cynomolgus Monkey (ECAT model)0.235 ± 5%
0.549 ± 4%
1.083 ± 4%
BMS-986141 Cynomolgus Monkey (ECAT model)0.588%

Experimental Protocols

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This protocol is based on the methodology used in the preclinical evaluation of BMS-986120.

Objective: To evaluate the antithrombotic efficacy of a test compound by measuring the reduction in thrombus formation in the carotid artery following electrolytic injury.

Materials:

  • Cynomolgus monkeys (male or female, healthy)

  • Test compound (e.g., BMS-986120) and vehicle control

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • Surgical instruments for vessel isolation

  • Doppler flow probe

  • Stimulator for electrolytic injury

  • 25-gauge needle electrode

  • Sutures

  • Heparinized saline

  • Analytical balance

Experimental Workflow:

ECAT_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Dosing 2. Dosing (Oral administration of BMS-986120 or vehicle) Animal_Prep->Dosing Surgical_Proc 3. Surgical Procedure (Carotid artery isolation) Dosing->Surgical_Proc Flow_Measurement 4. Baseline Blood Flow Measurement (Doppler flow probe) Surgical_Proc->Flow_Measurement Thrombus_Induction 5. Thrombus Induction (Electrolytic injury) Flow_Measurement->Thrombus_Induction Monitoring 6. Monitoring (Blood flow until occlusion) Thrombus_Induction->Monitoring Harvesting 7. Thrombus Harvesting and Weighing Monitoring->Harvesting Data_Analysis 8. Data Analysis (Comparison of thrombus weight) Harvesting->Data_Analysis

Caption: Experimental workflow for the electrolytic carotid artery thrombosis (ECAT) model.

Procedure:

  • Animal Preparation: Anesthetize the cynomolgus monkey and maintain anesthesia throughout the procedure. Place catheters for drug administration and blood sampling.

  • Dosing: Administer BMS-986120 orally at the desired dose (e.g., 0.2, 0.5, or 1 mg/kg) or the vehicle control at a specified time before the surgical procedure.

  • Surgical Procedure: Make a midline cervical incision and carefully dissect to expose a segment of the carotid artery.

  • Baseline Blood Flow: Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.

  • Thrombus Induction: Introduce a 25-gauge needle electrode into the lumen of the carotid artery. Apply a constant anodal current to induce endothelial injury and initiate thrombus formation.

  • Monitoring: Continuously monitor blood flow using the Doppler probe until it ceases, indicating vessel occlusion.

  • Thrombus Harvesting: After a defined period post-occlusion, excise the thrombosed arterial segment. Carefully remove the thrombus and weigh it.

  • Data Analysis: Compare the mean thrombus weight in the treated groups to the vehicle control group to determine the percentage of thrombus inhibition.

Safety and Tolerability

In Phase I clinical trials in healthy volunteers, BMS-986120 was generally well-tolerated over a wide dose range. Preclinical studies in monkeys also indicated a low bleeding risk associated with BMS-986120. When assessing novel PAR4 antagonists, it is crucial to include endpoints for safety evaluation, such as bleeding time assays (e.g., template bleeding time).

Conclusion

PAR4 antagonism is a compelling strategy for the development of novel antithrombotic agents. BMS-986120 serves as a benchmark compound for preclinical in vivo studies, demonstrating dose-dependent efficacy in thrombosis models. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at evaluating new PAR4 antagonists. Careful consideration of the experimental model, dosage, and safety endpoints is essential for the successful preclinical development of these promising therapeutics.

References

Application Notes & Protocols: Cell-Based Efficacy Testing of Iliparcil, a Novel PAR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) family, is a critical mediator in inflammation, pain, and various proliferative diseases.[1][2] It is activated by the proteolytic cleavage of its N-terminus by serine proteases, such as trypsin and mast cell tryptase, which unmasks a tethered ligand that activates the receptor.[3][4] Upon activation, PAR2 initiates downstream signaling through two primary pathways: a G-protein-dependent pathway involving Gαq/11 coupling that leads to intracellular calcium mobilization, and a G-protein-independent pathway mediated by the recruitment of β-arrestin.[5]

Given its role in pathophysiology, PAR2 has emerged as a promising therapeutic target for the development of novel antagonists. Iliparcil is a novel investigational antagonist of PAR2. To characterize its efficacy and mechanism of action, robust cell-based assays are required. These application notes provide detailed protocols for two key functional assays: an Intracellular Calcium Flux Assay to measure Gq-mediated signaling and a β-Arrestin Recruitment Assay to assess G-protein-independent signaling. These assays are essential for determining the potency of this compound and understanding its potential for biased antagonism.

PAR2 Signaling Pathways and Point of Inhibition

Activation of PAR2 triggers a cascade of intracellular events. The canonical Gq pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm. Concurrently, β-arrestin is recruited to the activated receptor, a process which not only desensitizes the G-protein signal but also initiates distinct signaling cascades and receptor internalization. This compound, as an antagonist, is designed to prevent these activation events.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Receptor Gq Gαq PAR2->Gq Couples betaArrestin β-Arrestin PAR2->betaArrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds Ca_Cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_Cyto Releases Downstream_Ca Downstream Signaling (e.g., PKC, NF-κB) Ca_Cyto->Downstream_Ca Downstream_bArr Downstream Signaling (e.g., pERK, Internalization) betaArrestin->Downstream_bArr Protease Protease / Agonist Peptide Protease->PAR2 Activates This compound This compound (Antagonist) This compound->PAR2 Inhibits

Caption: PAR2 signaling pathways and inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to inhibit PAR2 activation, quantified as the half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for this compound compared to a known PAR2 antagonist, I-191.

CompoundAssay TypeAgonist UsedAgonist Conc.pIC50 (Mean ± SEM)IC50 (nM)
This compound Calcium FluxSLIGKV-NH₂EC₈₀7.5 ± 0.231.6
This compound β-ArrestinSLIGKV-NH₂EC₈₀7.3 ± 0.150.1
I-191 Calcium Flux2f-LIGRL-NH₂EC₈₀7.2 ± 0.163.1
I-191 β-Arrestin2f-LIGRL-NH₂EC₈₀7.0 ± 0.2100.0

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Protocol 1: Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block agonist-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing PAR2.

Principle

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon PAR2 activation by an agonist, the release of intracellular calcium stores leads to a significant increase in the dye's fluorescence intensity. In antagonist mode, cells are pre-incubated with this compound before the addition of the agonist. The reduction in the fluorescence signal corresponds to the inhibitory activity of the compound.

Materials

  • PAR2-expressing cells (e.g., HT-29, NCTC2544)

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • PAR2 Agonist (e.g., SLIGKV-NH₂, Trypsin)

  • This compound (and other test compounds)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (anion-exchange transport inhibitor)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Procedure

  • Cell Plating: Seed PAR2-expressing cells into a black, clear-bottom microplate at a density that will yield a confluent monolayer (e.g., 40,000 cells/well for a 96-well plate). Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

  • Aspirate the cell culture medium from the plate and add 100 µL of loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 4x the final desired concentration. Prepare a 4x solution of the PAR2 agonist at its pre-determined EC₈₀ concentration.

  • Antagonist Incubation: After dye loading, gently wash the cells with Assay Buffer if required by the kit (many modern kits are "no-wash"). Add 50 µL of the diluted this compound solutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

  • Establish a baseline reading for 10-20 seconds.

  • Program the instrument to inject 50 µL of the 4x agonist solution into each well.

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (ΔF = F_max - F_min). Plot the response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis plate_cells 1. Plate PAR2-expressing cells in 96/384-well plate incubate_cells 2. Incubate cells (24-48 hours) plate_cells->incubate_cells load_dye 3. Load cells with calcium-sensitive dye incubate_cells->load_dye incubate_dye 4. Incubate with dye (60 min) load_dye->incubate_dye add_antagonist 5. Add this compound dilutions & incubate (15-30 min) incubate_dye->add_antagonist read_baseline 6. Place in reader & measure baseline fluorescence add_antagonist->read_baseline inject_agonist 7. Inject PAR2 agonist (e.g., SLIGKV-NH₂) read_baseline->inject_agonist read_response 8. Measure kinetic fluorescence response inject_agonist->read_response analyze 9. Calculate ΔF and plot dose-response curve read_response->analyze determine_ic50 10. Determine IC50 value for this compound analyze->determine_ic50

Caption: Workflow for the intracellular calcium flux antagonist assay.
Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the interaction between PAR2 and β-arrestin, providing insight into a G-protein-independent signaling pathway.

Principle

This protocol is based on an enzyme fragment complementation (EFC) technology, such as the PathHunter® assay. In this system, PAR2 is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced receptor activation, β-arrestin is recruited to PAR2, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal. This compound's efficacy is measured by its ability to prevent this interaction and reduce the signal.

Materials

  • PathHunter® PAR2 β-Arrestin cell line

  • Optimized cell culture medium (provided with cells)

  • Assay Buffer

  • PAR2 Agonist (e.g., SLIGKV-NH₂)

  • This compound (and other test compounds)

  • PathHunter® Detection Reagents (Substrate, Lysis Buffer)

  • Solid white 96-well or 384-well microplates

  • Luminometer

Procedure

  • Cell Plating: Seed the PathHunter® PAR2 cells into a solid white microplate at the recommended density. Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 5x the final desired concentration. Prepare a 5x solution of the PAR2 agonist at its pre-determined EC₈₀ concentration.

  • Antagonist Incubation: Add 10 µL of the diluted this compound solutions to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 10 µL of the 5x agonist solution to the wells.

  • Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment and signal generation.

  • Signal Detection: Equilibrate the plate and the detection reagents to room temperature.

  • Prepare the detection reagent mixture according to the manufacturer's instructions.

  • Add 50 µL of the detection reagent mixture to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Measurement: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

bArrestin_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_analysis Signal Detection & Analysis plate_cells 1. Plate PAR2 PathHunter® cells in white 96/384-well plate incubate_cells 2. Incubate cells (24-48 hours) plate_cells->incubate_cells add_antagonist 3. Add this compound dilutions & incubate (30 min) incubate_cells->add_antagonist add_agonist 4. Add PAR2 agonist (e.g., SLIGKV-NH₂) add_antagonist->add_agonist incubate_recruitment 5. Incubate for recruitment (90 min) add_agonist->incubate_recruitment add_reagents 6. Add chemiluminescent detection reagents incubate_recruitment->add_reagents incubate_signal 7. Incubate for signal development (60 min) add_reagents->incubate_signal read_lum 8. Read luminescence incubate_signal->read_lum analyze 9. Plot dose-response curve & determine IC50 read_lum->analyze

Caption: Workflow for the β-arrestin recruitment antagonist assay.

References

Application Notes and Protocols for Iliparcil Administration in a Rodent Deep Vein Thrombosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific compound "Iliparcil" is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for evaluating novel antithrombotic agents in rodent models of deep vein thrombosis (DVT). The sections detailing this compound administration are presented as a template and should be adapted based on the specific pharmacological properties of the compound, which must be determined by the end-user.

Introduction

Deep vein thrombosis (DVT) is a significant cause of morbidity and mortality worldwide.[1][2][3] Rodent models of DVT are essential for understanding the pathophysiology of the disease and for the preclinical evaluation of new therapeutic agents.[1] This document provides a detailed protocol for inducing DVT in a rodent model and outlines a framework for assessing the efficacy of a novel oral antithrombotic compound, this compound.

This compound is described as an orally active antithrombotic compound.[4] Its mechanism of action and effective dose range in DVT are not yet publicly documented. The protocols provided herein are designed to be adaptable for determining these parameters.

Experimental Protocols

Rodent Deep Vein Thrombosis Model: Inferior Vena Cava (IVC) Ligation

The IVC ligation model is a widely used and reproducible method for inducing stasis-based DVT in rodents.

Materials:

  • Male Wistar rats or C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, retractors)

  • Suture material (e.g., 4-0 silk, 5-0 prolene)

  • Sterile saline

  • This compound (formulation for oral administration)

  • Vehicle control

  • Calibrated scale for thrombus weight measurement

Protocol:

  • Animal Preparation:

    • Anesthetize the rodent using a suitable anesthetic agent.

    • Shave the abdomen and disinfect the surgical area.

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the intestines with saline-moistened gauze to visualize the inferior vena cava (IVC).

    • Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.

    • Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 5-0 prolene suture.

    • Pass a 4-0 silk suture underneath the IVC.

    • Tie the suture firmly to completely occlude the IVC. This induces blood stasis, leading to thrombus formation.

  • Wound Closure and Recovery:

    • Close the abdominal wall in layers using appropriate suture material.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover in a clean, warm cage.

This compound Administration (Template)

This section provides a general guideline for oral administration of a test compound. The specific dose, frequency, and timing relative to DVT induction must be determined empirically.

Pre-DVT Induction (Prophylactic Model):

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administration: Administer the designated dose of this compound or vehicle control via oral gavage at a predetermined time point (e.g., 1, 2, or 4 hours) before the IVC ligation surgery.

Post-DVT Induction (Therapeutic Model):

  • Group Allocation: Randomly assign animals to treatment groups after the IVC ligation surgery.

  • Administration: Administer the first dose of this compound or vehicle control at a specific time point after DVT induction (e.g., 2, 6, or 24 hours). Subsequent doses may be administered at regular intervals (e.g., once or twice daily) for the duration of the experiment.

Thrombus Harvesting and Analysis
  • Euthanasia: At the desired experimental endpoint (e.g., 48 hours after IVC ligation), euthanize the animal using an approved method.

  • Thrombus Retrieval:

    • Re-open the abdominal incision.

    • Carefully expose the ligated IVC segment.

    • Open the IVC longitudinally and gently remove the formed thrombus.

  • Quantification:

    • Measure the wet weight of the thrombus immediately using a calibrated scale.

    • The length of the thrombus can also be measured.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Prophylactic this compound Administration on Thrombus Weight

Treatment GroupDose (mg/kg)NMean Thrombus Weight (mg) ± SEM% Inhibition
Vehicle Control-10Insert Data-
This compoundLow Dose10Insert DataCalculate
This compoundHigh Dose10Insert DataCalculate

Table 2: Effect of Therapeutic this compound Administration on Thrombus Weight

Treatment GroupDose (mg/kg)NMean Thrombus Weight (mg) ± SEM% Reduction
Vehicle Control-10Insert Data-
This compoundDose 110Insert DataCalculate
This compoundDose 210Insert DataCalculate

Visualizations

Signaling Pathways

No specific signaling pathways for this compound have been identified in the public domain. As a placeholder, a generalized diagram of the coagulation cascade is provided. The potential target of this compound within this pathway would need to be determined through further research.

Caption: Generalized overview of the coagulation cascade.

Experimental Workflow

DVT_Experimental_Workflow start Start: Acclimatize Rodents randomization Randomize into Treatment Groups (Vehicle, this compound Doses) start->randomization admin Oral Administration of This compound or Vehicle randomization->admin surgery Induce DVT via IVC Ligation Surgery admin->surgery recovery Post-operative Recovery (e.g., 48 hours) surgery->recovery euthanasia Euthanasia and Sample Collection recovery->euthanasia analysis Harvest and Weigh Thrombus euthanasia->analysis data Data Analysis and Comparison analysis->data end End: Evaluate Efficacy data->end

Caption: Experimental workflow for evaluating this compound in a rodent DVT model.

Mechanism of Action (Hypothetical)

As this compound is described as an antithrombotic, it likely targets a component of the coagulation cascade or platelet activation pathways. Potential mechanisms could include:

  • Direct or indirect inhibition of coagulation factors (e.g., Factor Xa, Thrombin).

  • Antagonism of platelet receptors involved in aggregation (e.g., P2Y12, PARs). Protease-activated receptors (PARs), particularly PAR1 and PAR4, are key for thrombin-mediated platelet activation and are targets for novel antiplatelet therapies.

Further in vitro and in vivo studies are required to elucidate the precise mechanism of action of this compound.

Conclusion

The protocols and guidelines presented provide a robust framework for the preclinical evaluation of this compound in a rodent model of deep vein thrombosis. Careful dose-response studies and adherence to established surgical and analytical methods will be critical for obtaining reliable and reproducible data on the efficacy and safety profile of this novel antithrombotic agent. Researchers should adapt these protocols based on the specific characteristics of this compound as they are determined.

References

Application Notes and Protocols for the Quantification of Iliparcil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iliparcil in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development and clinical pharmacology who require a robust and reliable method for pharmacokinetic and toxicokinetic studies. The described method demonstrates high sensitivity, selectivity, accuracy, and precision, making it suitable for regulated bioanalysis.

Introduction

This compound is a novel therapeutic agent under development, and understanding its pharmacokinetic profile is crucial for establishing its safety and efficacy. Accurate quantification of this compound in biological matrices such as plasma is a fundamental requirement for these assessments. Bioanalytical method development and validation are essential to ensure the reliability and acceptability of the data generated.[1][2] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, adhering to the principles outlined in international guidelines.[1][3]

Experimental Protocol

This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[4]

  • Allow all frozen plasma samples and quality controls (QCs) to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B
Total Run Time 4.0 minutes
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

ParameterValue
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 421.2289.135
This compound-d4 (IS) 425.2293.135

Method Validation Summary

The bioanalytical method was validated according to international guidelines to ensure its suitability for the intended purpose. The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 1.0 ng/mL
LLOQ Accuracy (%) 95.0 - 105.0
LLOQ Precision (%CV) < 10%
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ 1.06.8102.38.5101.5
LQC 3.05.298.76.999.2
MQC 1004.1101.55.3100.8
HQC 8003.599.84.7100.1
Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was consistent and reproducible. The matrix effect was minimal, indicating no significant ion suppression or enhancement from the plasma matrix.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
LQC 3.092.54.898.23.1
MQC 10094.13.599.52.5
HQC 80093.73.998.92.8
IS 10095.24.199.12.9
Stability

The stability of this compound was assessed under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationMean Stability (% of Nominal)
Bench-top (Room Temp) 8 hours98.5%
Freeze-Thaw (3 cycles) -20°C to Room Temp97.9%
Long-term Storage 30 days at -80°C99.1%
Autosampler 24 hours at 10°C101.2%

Diagrams

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (100 µL Plasma) start->sample_prep add_is Add Internal Standard (this compound-d4) sample_prep->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex Mixing protein_precip->vortex centrifuge Centrifugation (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Report Generation data_processing->end

Caption: Workflow for this compound quantification in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The method has been thoroughly validated and meets the criteria for bioanalytical method validation as per regulatory guidelines. This protocol is well-suited for high-throughput analysis in support of pharmacokinetic studies and clinical trials involving this compound.

References

Application Notes and Protocols for Studying Novel Antithrombotic Pathways with Iliparcil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Iliparcil to investigate novel antithrombotic pathways. The information presented herein is intended to facilitate the design and execution of experiments aimed at elucidating the mechanism of action and therapeutic potential of this compound and related compounds.

Introduction

This compound is a novel investigational antithrombotic agent. It is hypothesized to act via a mechanism similar to the related compound, naroparcil, which functions by inducing the production of endogenous glycosaminoglycans (GAGs). These GAGs subsequently potentiate the activity of heparin cofactor II (HCII), a natural inhibitor of thrombin. This pathway represents a promising alternative to conventional antithrombotic therapies, potentially offering a distinct efficacy and safety profile. By targeting the GAG-HCII axis, this compound offers a unique tool to explore new avenues in the prevention and treatment of thrombotic disorders.

Mechanism of Action: The Glycosaminoglycan-Heparin Cofactor II Pathway

The proposed mechanism of action for this compound involves a multi-step process within the endogenous coagulation cascade:

  • Induction of Glycosaminoglycans (GAGs): Following administration, this compound is believed to stimulate the synthesis and release of circulating GAGs, such as dermatan sulfate.

  • Potentiation of Heparin Cofactor II (HCII): These induced GAGs bind to HCII, a serine protease inhibitor (serpin) present in plasma. This binding event induces a conformational change in HCII, significantly enhancing its activity.

  • Inhibition of Thrombin: The activated GAG-HCII complex specifically targets and inhibits thrombin (Factor IIa), a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin.

  • Antithrombotic Effect: By effectively neutralizing thrombin, the this compound-induced pathway prevents the formation of fibrin clots, thereby exerting its antithrombotic effect.

This indirect mechanism of thrombin inhibition, mediated by the potentiation of an endogenous inhibitor, distinguishes this compound from direct thrombin inhibitors and other classes of anticoagulants.

cluster_inhibition cluster_outcome This compound This compound Administration GAGs Increased Circulating Glycosaminoglycans (GAGs) This compound->GAGs Induces HCII Heparin Cofactor II (HCII) GAGs->HCII Binds to & Potentiates Thrombin Thrombin (Factor IIa) HCII->Thrombin Inhibits Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Antithrombotic_Effect Antithrombotic Effect Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: Proposed signaling pathway of this compound's antithrombotic action.

Quantitative Data Summary

The following table summarizes the antithrombotic efficacy of naroparcil, a compound structurally and mechanistically related to this compound, in a rat venous thrombosis model. This data can serve as a reference for designing dose-response studies with this compound.

Compound FractionAntithrombotic Activity (ED80 in Wessler Model)
Unfractionated GAG Extract610 UA/kg
High-Affinity HCII Fraction56 UA/kg
Low-Affinity HCII FractionInactive

Data extracted from studies on naroparcil and presented as a reference for this compound research.[1]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Antithrombotic Activity (Wessler Model)

This protocol describes a method to assess the in vivo antithrombotic efficacy of this compound using a stasis-induced venous thrombosis model in rats, as has been applied to the related compound naroparcil.[1]

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Anesthetic agent (e.g., sodium pentobarbital)

  • Thrombogenic stimulus (e.g., human serum)

  • Surgical instruments

  • Male Wistar rats (250-300g)

Procedure:

  • Animal Preparation: Acclimatize rats for at least 7 days prior to the experiment. Fast the animals overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle control intravenously (i.v.) or orally (p.o.) at predetermined doses and time points before the thrombogenic challenge.

  • Anesthesia and Surgery: Anesthetize the rats. Expose the jugular vein through a midline cervical incision.

  • Induction of Thrombosis: Isolate a segment of the jugular vein. Inject the thrombogenic stimulus into a peripheral vein (e.g., tail vein).

  • Stasis: Immediately after injection of the stimulus, induce stasis by ligating the isolated jugular vein segment at both ends.

  • Thrombus Evaluation: After a defined period of stasis (e.g., 10 minutes), excise the ligated venous segment.

  • Data Analysis: Carefully remove the thrombus from the vein segment, blot it dry, and determine its wet weight. The antithrombotic effect is expressed as the percentage inhibition of thrombus formation compared to the vehicle-treated control group. Calculate the ED80 (the dose required to inhibit thrombosis by 80%).

start Start acclimatize Acclimatize Rats start->acclimatize administer Administer this compound or Vehicle acclimatize->administer anesthetize Anesthetize & Expose Jugular Vein administer->anesthetize induce Induce Thrombosis (Thrombogenic Stimulus) anesthetize->induce ligate Induce Stasis (Ligate Vein) induce->ligate excise Excise Vein Segment ligate->excise weigh Remove & Weigh Thrombus excise->weigh analyze Analyze Data (% Inhibition, ED80) weigh->analyze end End analyze->end

Figure 2: Experimental workflow for the in vivo Wessler thrombosis model.

Protocol 2: In Vitro Assessment of HCII-Mediated Thrombin Inhibition

This protocol outlines an in vitro chromogenic assay to determine the ability of plasma from this compound-treated animals to potentiate HCII-mediated inhibition of thrombin.

Materials:

  • Plasma from this compound-treated and control animals

  • Purified human thrombin

  • Purified human HCII

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-buffered saline)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plasma Preparation: Collect blood from treated and control animals into citrate-containing tubes. Prepare platelet-poor plasma (PPP) by centrifugation.

  • Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing PPP, purified HCII, and assay buffer.

  • Thrombin Addition: Initiate the reaction by adding a known concentration of purified human thrombin to each well.

  • Incubation: Incubate the plate at 37°C for a specific time to allow for thrombin inhibition by the HCII in the plasma.

  • Chromogenic Substrate Addition: Add the chromogenic thrombin substrate to each well. The substrate will be cleaved by the remaining active thrombin, producing a colored product.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The rate of color development is inversely proportional to the thrombin inhibitory activity. Calculate the percentage of thrombin inhibition for each sample relative to controls.

Protocol 3: Quantification of Plasma Glycosaminoglycans (GAGs)

This protocol provides a method for the quantification of sulfated GAGs in plasma samples from this compound-treated animals using a colorimetric assay.

Materials:

  • Plasma from this compound-treated and control animals

  • 1,9-dimethylmethylene blue (DMMB) dye reagent

  • Chondroitin sulfate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of chondroitin sulfate standards and the plasma samples.

  • Assay Reaction: Add the DMMB dye reagent to each well of the microplate containing the standards and samples. The dye will bind to the sulfated GAGs, causing a color change.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 5 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 525 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the chondroitin sulfate standards. Use the standard curve to determine the concentration of GAGs in the plasma samples.

This compound This compound GAGs Increased GAGs This compound->GAGs Leads to HCII Potentiated HCII GAGs->HCII Results in Thrombin_Inhibition Thrombin Inhibition HCII->Thrombin_Inhibition Causes Antithrombotic_Effect Antithrombotic Effect Thrombin_Inhibition->Antithrombotic_Effect Produces

Figure 3: Logical relationship of this compound's antithrombotic effect.

Safety and Handling

This compound is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound presents a valuable pharmacological tool for the exploration of novel antithrombotic pathways centered on the induction of endogenous GAGs and the potentiation of HCII. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the therapeutic potential of this and similar compounds in the field of thrombosis and hemostasis.

References

Preclinical Development of Iliparcil: A Selective JAK1/STAT3 Inhibitor for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Research Use Only

Introduction

Iliparcil is a novel, potent, and selective small molecule inhibitor of Janus Kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3). The JAK-STAT signaling pathway is a critical mediator of inflammatory responses, and its dysregulation is a key factor in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[1][2] By selectively targeting JAK1 and its downstream effector STAT3, this compound aims to offer a targeted therapeutic approach to ameliorate the chronic inflammation and joint destruction characteristic of RA, potentially with an improved safety profile compared to broader-spectrum immunosuppressants.[2][3][4]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key in vitro and in vivo experimental designs to assess its potency, selectivity, efficacy, and safety.

In Vitro Efficacy and Selectivity

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of JAK kinase isoforms (JAK1, JAK2, JAK3, and TYK2) to establish its potency and selectivity.

Protocol:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; specific peptide substrate for each kinase; assay buffer; this compound; appropriate detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the JAK enzyme and its specific peptide substrate in the assay buffer.

    • Add the diluted this compound or vehicle control to the wells and pre-incubate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

    • Terminate the reaction and quantify the amount of product formed using a suitable detection method (e.g., luminescence).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

KinaseThis compound IC50 (nM)Tofacitinib IC50 (nM)
JAK15.21
JAK223520
JAK39801
TYK21150>100

Note: Data are hypothetical and for illustrative purposes.

Cellular STAT3 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT3 in a cellular context.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Stimulation and Treatment:

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Stimulate the cells with a cytokine known to activate the JAK1/STAT3 pathway (e.g., IL-6).

  • Lysis and Detection:

    • Lyse the cells to extract proteins.

    • Measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using methods such as ELISA, Western Blot, or HTRF.

  • Data Analysis: Normalize the pSTAT3 levels to total STAT3 and determine the IC50 of this compound for the inhibition of STAT3 phosphorylation.

Data Presentation:

TreatmentpSTAT3/Total STAT3 Ratio% Inhibition
Vehicle1.000%
IL-6 (10 ng/mL)5.80-
IL-6 + this compound (1 nM)4.9515%
IL-6 + this compound (10 nM)2.9050%
IL-6 + this compound (100 nM)1.2095%

Note: Data are hypothetical and for illustrative purposes.

cluster_membrane Cell Membrane IL6R IL-6 Receptor gp130 gp130 IL6R->gp130 Dimerization JAK1 JAK1 gp130->JAK1 Activation IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription This compound This compound This compound->JAK1 Inhibition This compound->STAT3 Inhibition

Caption: this compound inhibits the JAK1/STAT3 signaling pathway.

In Vitro Cytokine Release Assay

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by activated immune cells.

Protocol:

  • Cell Culture: Isolate and culture human PBMCs.

  • Stimulation and Treatment:

    • Pre-treat the PBMCs with various concentrations of this compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

  • Cytokine Measurement:

    • Collect the cell culture supernatant after a defined incubation period.

    • Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Determine the dose-dependent inhibition of cytokine release by this compound.

Data Presentation:

This compound (nM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
0 (LPS only)1250 ± 1102500 ± 200850 ± 75
11050 ± 952100 ± 180720 ± 60
10625 ± 501250 ± 110425 ± 40
100150 ± 20300 ± 35100 ± 15
100050 ± 10100 ± 1530 ± 5

Note: Data are hypothetical and for illustrative purposes.

In Vivo Efficacy in Animal Models of Rheumatoid Arthritis

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a well-established mouse model of rheumatoid arthritis.

Protocol:

  • Induction of Arthritis:

    • Use susceptible mouse strains such as DBA/1.

    • Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.

  • Treatment:

    • Once arthritis is established (typically around day 28-35), randomize mice into treatment groups.

    • Administer this compound orally at different dose levels daily for a specified duration.

  • Efficacy Assessment:

    • Monitor clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) and calculate a clinical score.

    • At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Measure serum levels of inflammatory biomarkers.

Data Presentation:

Treatment GroupMean Clinical Score (Day 42)Paw Swelling (mm)
Vehicle10.5 ± 1.23.8 ± 0.4
This compound (3 mg/kg)6.2 ± 0.82.5 ± 0.3
This compound (10 mg/kg)2.5 ± 0.51.5 ± 0.2
This compound (30 mg/kg)0.8 ± 0.20.5 ± 0.1

Note: Data are hypothetical and for illustrative purposes.

Start Start Immunization Day 0: Immunize with Collagen + CFA Start->Immunization Booster Day 21: Booster with Collagen + IFA Immunization->Booster Arthritis_Onset Day 28-35: Arthritis Onset Booster->Arthritis_Onset Treatment Treatment with This compound or Vehicle Arthritis_Onset->Treatment Assessment Monitor Clinical Score and Paw Swelling Treatment->Assessment Endpoint Day 42: Endpoint (Histology, Biomarkers) Treatment->Endpoint Assessment->Treatment End End Endpoint->End

Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.

Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To confirm the anti-arthritic effects of this compound in a second, distinct animal model of RA.

Protocol:

  • Induction of Arthritis:

    • Use susceptible rat strains such as Lewis rats.

    • Induce arthritis by a single intradermal injection of CFA at the base of the tail or in a hind paw.

  • Treatment:

    • Begin treatment with this compound or vehicle on the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

  • Efficacy Assessment:

    • Monitor paw volume, body weight, and clinical arthritis scores.

    • Conduct histological examination of joints at the end of the study.

Data Presentation:

Treatment ProtocolChange in Paw Volume (mL)Histological Score
Vehicle (Therapeutic)1.5 ± 0.24.2 ± 0.5
This compound (10 mg/kg, Therapeutic)0.6 ± 0.11.8 ± 0.3
This compound (30 mg/kg, Therapeutic)0.2 ± 0.050.5 ± 0.2

Note: Data are hypothetical and for illustrative purposes.

Safety and Pharmacokinetics

In Vitro Cytotoxicity Assay

Objective: To determine the potential for this compound to cause cytotoxicity in vitro.

Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

  • Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Cell LineIncubation Time (h)This compound CC50 (µM)
HepG224>100
HepG24885.2
HepG27265.7

Note: Data are hypothetical and for illustrative purposes.

hERG Channel Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.

Protocol:

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings to measure hERG channel currents.

    • Apply various concentrations of this compound and measure the inhibition of the hERG current.

  • Data Analysis: Determine the IC50 for hERG channel inhibition.

Data Presentation:

CompoundhERG IC50 (µM)
This compound>30
Positive Control (e.g., E-4031)0.01

Note: Data are hypothetical and for illustrative purposes.

Pharmacokinetic (PK) Studies in Rodents

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice and rats.

Protocol:

  • Dosing: Administer this compound to rodents via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points after dosing.

  • Bioanalysis: Measure the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation:

SpeciesRouteDose (mg/kg)Cmax (ng/mL)T1/2 (h)AUC (ng*h/mL)F (%)
MouseIV1-1.81500-
MousePO108502.1450030
RatIV1-2.52200-
RatPO1011002.8880040

Note: Data are hypothetical and for illustrative purposes.

Dosing Dosing (IV and PO) Sampling Blood Sampling (Time Course) Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, T1/2, AUC, F) Bioanalysis->PK_Parameters

Caption: Pharmacokinetic study workflow.

References

Application Notes and Protocols for Iliparcil in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution and application of Iliparcil in cell culture experiments. This compound is a compound of interest for various research applications, and proper handling is crucial for obtaining reliable and reproducible results. These guidelines cover solvent selection, stock solution preparation, stability, and a general protocol for treating cells in culture. All quantitative data are summarized for easy reference, and experimental workflows are visualized to ensure clarity.

Properties of this compound

This compound is a dipeptide, belonging to the class of organic compounds characterized by a sequence of two alpha-amino acids joined by a peptide bond[1]. For experimental purposes, understanding its solubility and stability is paramount.

Solubility

The solubility of a compound is a critical factor in preparing solutions for cell culture. Improper dissolution can lead to inaccurate concentrations and experimental artifacts. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventSolubilityConcentrationNotes
DMSO (Dimethyl Sulfoxide) High≥ 10 mMRecommended for creating high-concentration stock solutions.[2]
Ethanol Moderate1-5 mMMay require warming. Use with caution as higher concentrations can be toxic to cells.
PBS (Phosphate-Buffered Saline) Low< 1 mMDirect dissolution in aqueous buffers is not recommended for high concentrations.
Cell Culture Media Very LowµM rangeDirect dissolution is challenging; dilution from a stock solution is advised.[3]

Note: It is recommended to test the solubility of this compound in small volumes before preparing a large stock solution.

Stability and Storage

Proper storage of this compound, both in solid form and in solution, is essential to maintain its biological activity.

FormStorage TemperatureStabilityNotes
Solid (Powder) -20°C> 1 yearProtect from light and moisture.
DMSO Stock Solution (≥10 mM) -20°C~6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution (≥10 mM) -80°C> 1 yearPreferred for long-term storage.
Aqueous Working Solution 4°C< 24 hoursPrepare fresh from stock solution before each experiment.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound: (Insert MW if known, otherwise assume a hypothetical MW for calculation purposes, e.g., 500 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL of 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

General Protocol for Treating Cells with this compound

This protocol provides a general workflow for treating adherent cells in culture with this compound.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pyrogen-free pipette tips and tubes

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of Working Solution:

    • Thaw the this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to make a 10 µM working solution in 1 mL of medium from a 10 mM stock, you would need 1 µL of the stock solution (1:1000 dilution).

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental design.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the freshly prepared this compound-containing medium (or vehicle control medium) to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, protein extraction, RNA isolation).

Visualized Workflows and Pathways

Experimental Workflow for this compound Treatment

The following diagram illustrates the general workflow for a cell culture experiment involving this compound treatment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO A->B C Prepare Stock Solution B->C E Prepare Working Solutions C->E D Seed Cells D->E F Treat Cells E->F G Incubate F->G H Downstream Assays G->H

Caption: Workflow for this compound cell culture experiments.

Hypothetical Signaling Pathway of this compound

While the specific mechanism of action for this compound is under investigation, a hypothetical signaling pathway can be proposed for research purposes. This diagram illustrates a potential pathway involving common cellular signaling cascades.

G cluster_receptor cluster_cascade cluster_response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Regulates Gene Expression

Caption: A hypothetical signaling pathway for this compound.

References

Application Notes: High-Throughput Screening for Novel Anticoagulants Targeting PAR4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in thrombin-mediated platelet activation and aggregation. While both PAR1 and PAR4 are activated by thrombin, PAR4 activation leads to a sustained signaling response that is critical for the formation of a stable thrombus.[1][2] This distinct role in the later stages of thrombus formation makes PAR4 an attractive therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window and lower bleeding risk compared to traditional antiplatelet agents.[2][3]

These application notes provide an overview of the use of a representative PAR4 antagonist, herein referred to as Iliparcil, in high-throughput screening (HTS) campaigns to identify and characterize new anticoagulant compounds. The methodologies described are based on established assays for known PAR4 antagonists.

Mechanism of Action of PAR4 Antagonists

Thrombin, a key enzyme in the coagulation cascade, activates PAR4 by cleaving its N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling cascades.[1] PAR4 activation primarily signals through two main G-protein pathways: Gαq and Gα12/13.

  • Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

  • Gα12/13 Pathway: The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which is essential for platelet shape change.

This compound and other PAR4 antagonists act by competitively binding to the PAR4 receptor, thereby preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP). This blockade inhibits the downstream signaling events, ultimately leading to a reduction in platelet activation, aggregation, and thrombus formation.

High-Throughput Screening (HTS) Assays for PAR4 Antagonists

The discovery of novel PAR4 antagonists like this compound is greatly facilitated by HTS campaigns that allow for the rapid screening of large compound libraries. The primary assays employed in these campaigns are designed to measure key events in the PAR4 signaling pathway, most notably calcium mobilization and platelet aggregation.

  • Calcium Mobilization Assay: This is a common primary HTS assay for GPCRs that couple to the Gαq pathway. The assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free cytosolic calcium. A decrease in the fluorescence signal in the presence of a test compound indicates potential antagonism of the PAR4 receptor. This assay is highly amenable to automation in 384- or 1536-well plate formats.

  • Platelet Aggregation Assay: As a more direct measure of anticoagulant activity, platelet aggregation assays are often used as a secondary screen. In this assay, platelet-rich plasma (PRP) or washed platelets are stimulated with a PAR4 agonist in the presence of test compounds. The extent of platelet aggregation can be measured by changes in light transmittance using a microplate reader.

Quantitative Data for Representative PAR4 Antagonists

The following table summarizes the inhibitory potency (IC50 values) of several known PAR4 antagonists from various screening assays. This data provides a benchmark for the characterization of new chemical entities like this compound.

CompoundAssay TypeAgonistIC50 ValueReference
BMS-986120 Platelet Activation (P-selectin)PAR4-AP<10 nM
Platelet Aggregationγ-thrombin<10 nM
ML354 Calcium MobilizationPAR4-AP140 nM
YD-3 Platelet AggregationPAR4-AP0.13 µM

Experimental Protocols

1. High-Throughput Calcium Mobilization Assay Protocol

This protocol describes a no-wash, fluorescence-based assay for measuring intracellular calcium mobilization in a 384-well format, suitable for primary HTS of PAR4 antagonists.

Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing human PAR4

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2

  • Test compounds (dissolved in DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Procedure:

  • Cell Plating:

    • Culture PAR4-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (e.g., 2 x 10^5 cells/mL).

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow cells to attach.

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions.

    • Add 25 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and positive controls (e.g., a known PAR4 antagonist) in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Using a liquid handler, add 10 µL of the compound dilutions to the assay plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the PAR4-AP solution in assay buffer at a concentration that elicits an EC80 response.

    • Place the assay plate in the plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 15 µL of the PAR4-AP solution to each well.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • The percent inhibition for each compound concentration is calculated relative to the positive (agonist only) and negative (buffer only) controls.

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

2. Platelet Aggregation Assay Protocol

This protocol outlines a light-transmittance-based platelet aggregation assay in a 96-well format, suitable for secondary screening and confirmation of hits from the primary screen.

Materials and Reagents:

  • Human whole blood collected in sodium citrate tubes

  • Tyrode's buffer

  • PAR4 activating peptide (PAR4-AP)

  • Test compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.

    • Carefully collect the upper PRP layer.

    • Allow the PRP to rest for at least 30 minutes before use.

  • Assay Procedure:

    • Add 180 µL of PRP to each well of the 96-well plate.

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the wells.

    • Incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Add 10 µL of PAR4-AP solution to each well to initiate aggregation.

    • Immediately place the plate in the microplate reader and measure the absorbance (or light transmittance) every 30 seconds for 10-15 minutes with continuous shaking.

Data Analysis:

  • Platelet aggregation is observed as a decrease in absorbance (or increase in light transmittance).

  • The extent of aggregation can be quantified by the change in absorbance over time.

  • Percent inhibition is calculated by comparing the aggregation in the presence of the test compound to the control wells.

  • IC50 values are determined from the concentration-response curves.

Visualizations

PAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR4_inactive PAR4 (Inactive) Thrombin->PAR4_inactive Cleavage PAR4_active PAR4 (Active) + Tethered Ligand PAR4_inactive->PAR4_active Gq Gαq PAR4_active->Gq G1213 Gα12/13 PAR4_active->G1213 PLCb PLC-β Gq->PLCb RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLCb->PIP2 Hydrolysis RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation This compound This compound (Antagonist) This compound->PAR4_inactive

Caption: PAR4 Signaling Pathway and Point of Inhibition.

HTS_Workflow cluster_screening High-Throughput Screening Campaign start Start: Compound Library primary_screen Primary HTS: Calcium Mobilization Assay (384/1536-well) start->primary_screen hit_identification Hit Identification (Potency & Efficacy) primary_screen->hit_identification secondary_screen Secondary Screen: Platelet Aggregation Assay (96/384-well) hit_identification->secondary_screen confirmation Hit Confirmation & IC50 Determination secondary_screen->confirmation selectivity_assays Selectivity Assays (e.g., vs. PAR1) confirmation->selectivity_assays lead_optimization Lead Optimization (SAR Studies) selectivity_assays->lead_optimization end Candidate Drug (e.g., this compound) lead_optimization->end

Caption: HTS Workflow for PAR4 Antagonist Discovery.

References

Application Notes and Protocols for Iliparcil (Iloprost) in Pulmonary Embolism Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iloprost, a stable prostacyclin analogue, in preclinical research models of pulmonary embolism (PE). Due to the apparent misspelling of "Iliparcil" in the initial query and the prevalence of "Iloprost" in the relevant scientific literature, this document focuses on Iloprost.

Introduction to Iloprost in Pulmonary Embolism Research

Iloprost is a synthetic analogue of prostacyclin (PGI2), an endogenous compound with potent vasodilatory, anti-platelet, and anti-inflammatory properties. In the context of pulmonary embolism, the therapeutic potential of Iloprost stems from its ability to counteract the pathophysiological consequences of vascular obstruction.[1][2] The acute increase in pulmonary vascular resistance (PVR) in PE is not only due to the mechanical obstruction by the embolus but also to the release of vasoconstrictive mediators like thromboxane A2 and serotonin.[2] Iloprost addresses these effects by promoting vasodilation in the pulmonary circulation, inhibiting platelet aggregation which can exacerbate the thrombus, and mitigating the associated inflammatory response.[1]

Mechanism of Action and Signaling Pathway

Iloprost exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. This binding activates a G-protein-coupled signaling cascade, leading to the downstream effects illustrated below.

Iloprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects IP_Receptor Prostacyclin Receptor (IP) G_Protein Gs Protein IP_Receptor->G_Protein Activates Iloprost Iloprost Iloprost->IP_Receptor Binds to AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory

Caption: Iloprost signaling pathway leading to its therapeutic effects.

Data Presentation: Effects of Iloprost in Research Models

The following tables summarize the quantitative effects of Iloprost observed in both preclinical and clinical studies relevant to pulmonary embolism and pulmonary hypertension.

Table 1: Hemodynamic Effects of Intravenous Iloprost in a Rat Model of Chronic Pulmonary Hypertension [3]

ParameterControlIloprost (20 µg/kg IV)% Change
Right Ventricular Systolic Pressure (mmHg) 39.83 ± 1.6239.2 ± 1.19~ -1.6%
Pulmonary Vascular Resistance (Wood units) 0.50 ± 0.050.33 ± 0.05-34%
Right Ventricular Ejection Fraction (%) 48.0 ± 2.552.5 ± 2.0+9.4%
Ventricular-Arterial Coupling (Ees/Ea) 0.63 ± 0.070.82 ± 0.06+30.2%

Table 2: Hemodynamic Effects of Inhaled Iloprost in Patients with Chronic Thromboembolic Pulmonary Hypertension (CTEPH)

ParameterPre-InhalationPost-Inhalation (30 min)p-value
Mean Pulmonary Arterial Pressure (mmHg) 53 ± 1147 ± 14< 0.01
Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) 821 ± 194681 ± 199< 0.01
Cardiac Index (L/min/m²) Not significantly changedNot significantly changed-

Table 3: Clinical and Functional Improvements with Inhaled Iloprost in Sub-massive Pulmonary Embolism Patients

ParameterBaseline3 Months Post-Treatment
WHO Functional Class III / IVI / II
6-Minute Walk Distance (meters) Significant ImprovementData not specified
Systolic Pulmonary Artery Pressure (mmHg, by echo) >45Significant Reduction

Experimental Protocols

The following protocols are adapted from established methodologies for the study of pulmonary hypertension and acute lung injury, tailored for the investigation of Iloprost in an acute pulmonary embolism model.

This model is designed to mimic acute thromboembolism.

  • Animal Model: Male New Zealand white rabbits (2.5-3.0 kg).

  • Anesthesia and Monitoring: Anesthetize with a mixture of ketamine and xylazine. Maintain anesthesia as needed. Monitor vital signs, including heart rate, blood pressure, and oxygen saturation.

  • Surgical Preparation:

    • Perform a tracheotomy for mechanical ventilation.

    • Catheterize the femoral artery for continuous blood pressure monitoring and blood gas analysis.

    • Insert a catheter into the jugular vein for drug and fluid administration.

    • Advance a catheter into the right ventricle for embolus injection.

  • Embolus Preparation:

    • Withdraw 5 mL of autologous blood from the rabbit.

    • Allow the blood to clot in a sterile tube at room temperature for 1-2 hours.

    • Fragment the clot into smaller pieces (approximately 0.4 cc).

  • Induction of Pulmonary Embolism:

    • Suspend the clot fragments in saline.

    • Inject the clot suspension into the right ventricle via the pre-placed catheter.

    • Confirm PE induction by observing a sharp increase in pulmonary artery pressure and a decrease in systemic arterial pressure.

  • Iloprost Administration:

    • Treatment Group: 30 minutes post-embolization, begin an intravenous infusion of Iloprost at a dose of 100 ng/kg/min.

    • Control Group: Administer an equivalent volume of saline.

  • Endpoint Measurements:

    • Continuously record hemodynamic parameters (pulmonary artery pressure, systemic arterial pressure, heart rate) for 2 hours post-treatment.

    • Perform blood gas analysis at baseline, post-PE, and at regular intervals post-treatment.

    • At the end of the experiment, euthanize the animal and collect lung tissue for histological analysis (e.g., H&E staining to assess for vascular congestion, edema, and inflammatory cell infiltration).

This protocol focuses on the anti-inflammatory properties of Iloprost in the context of PE.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Pulmonary Embolism:

    • Use a model of LPS-induced acute lung injury as a surrogate for the inflammatory component of PE, as it provides a robust and reproducible inflammatory response.

    • Administer lipopolysaccharide (LPS) via intratracheal instillation.

  • Iloprost Administration:

    • One hour after LPS administration, inject Iloprost intravenously (via tail vein) at a dose of 10 µg/kg.

    • The control group receives a saline injection.

  • Endpoint Measurements (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL):

      • Perform BAL to collect fluid.

      • Measure total protein content (as an indicator of vascular permeability) and total and differential cell counts (neutrophils, macrophages).

    • Lung Tissue Analysis:

      • Measure myeloperoxidase (MPO) activity in lung homogenates as a marker of neutrophil infiltration.

      • Analyze the expression of inflammatory markers such as ICAM-1 and levels of IκBα degradation via Western blot.

Experimental_Workflow_PE_Model cluster_prep Preparation cluster_endpoints Endpoints Animal_Prep Animal Preparation (Anesthesia, Catheterization) PE_Induction Induction of Pulmonary Embolism Animal_Prep->PE_Induction Embolus_Prep Embolus Preparation (Autologous Blood Clot) Embolus_Prep->PE_Induction Group_Assignment Random Group Assignment PE_Induction->Group_Assignment Iloprost_Admin Iloprost Administration (e.g., IV infusion) Group_Assignment->Iloprost_Admin Treatment Control_Admin Control (Saline) Administration Group_Assignment->Control_Admin Control Monitoring Hemodynamic & Respiratory Monitoring (2-4 hours) Iloprost_Admin->Monitoring Control_Admin->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Hemodynamics Hemodynamics (PAP, PVR) Endpoint_Analysis->Hemodynamics Blood_Gas Blood Gas Analysis Endpoint_Analysis->Blood_Gas Histology Lung Histology Endpoint_Analysis->Histology Inflammation Inflammatory Markers Endpoint_Analysis->Inflammation

Caption: Experimental workflow for evaluating Iloprost in a PE model.

Conclusion

Iloprost demonstrates significant therapeutic potential in the context of pulmonary embolism by targeting key pathophysiological mechanisms, including vasoconstriction, thrombosis, and inflammation. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of Iloprost in relevant preclinical models. Further research using acute thromboembolic models is warranted to fully elucidate its benefits in this critical condition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iliparcil Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges associated with the solubility of Iliparcil in preparations for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo administration?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. The primary challenge is to develop a formulation that enhances its solubility and bioavailability to achieve desired therapeutic concentrations in systemic circulation after in vivo dosing. Without proper formulation, this compound may precipitate upon administration, leading to variable absorption and unreliable experimental outcomes.

Q2: What are the recommended starting solvents for this compound solubilization?

A2: For initial in vitro and early-stage in vivo studies, a tiered approach to solvent selection is recommended. Start with neat solvents to determine the maximum solubility and then move to co-solvent systems. The table below summarizes the approximate solubility of this compound in common vehicles.

Table 1: Approximate Solubility of this compound in Common Solvents

Solvent/Vehicle SystemConcentration (mg/mL)Observations
Water< 0.01Practically insoluble
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.01Practically insoluble
Dimethyl Sulfoxide (DMSO)~150High solubility, but potential for in vivo toxicity
N,N-Dimethylformamide (DMF)~120High solubility, but potential for in vivo toxicity
Ethanol (100%)~25Moderate solubility
Polyethylene Glycol 400 (PEG 400)~80Good solubilizing agent
Propylene Glycol (PG)~60Good solubilizing agent
10% DMSO / 90% Saline~0.5Limited solubility, risk of precipitation
10% DMSO / 40% PEG 400 / 50% Saline~5Improved solubility, a common starting formulation
20% Solutol® HS 15 / 80% Water~8Surfactant-based system, good for IV

Q3: My this compound formulation is precipitating upon dilution with aqueous media. What can I do?

A3: Precipitation upon dilution is a common issue with formulations containing a high percentage of organic solvents like DMSO. This occurs when the drug, which is soluble in the organic solvent, is exposed to an aqueous environment where its solubility is low. To mitigate this, consider the following:

  • Reduce the concentration of this compound: Lowering the drug concentration may keep it below the solubility limit in the final diluted medium.

  • Use a co-solvent system: A combination of solvents can improve solubility and reduce precipitation. A common approach is to use a mixture of a strong organic solvent (like DMSO) with a more biocompatible co-solvent (like PEG 400 or propylene glycol) before final dilution.

  • Incorporate surfactants: Surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate the drug, preventing precipitation and enhancing solubility.

  • Consider a lipid-based formulation: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective.

Troubleshooting Guide

Issue 1: Low and Variable Bioavailability in Pharmacokinetic (PK) Studies

  • Problem: You have administered this compound orally in a simple suspension, and the resulting plasma concentrations are low and highly variable between subjects.

  • Root Cause Analysis: This is likely due to the poor aqueous solubility of this compound, leading to dissolution rate-limited absorption. The variability can be attributed to differences in gastrointestinal physiology among the animals.

  • Proposed Solution: Develop a solubility-enhancing formulation. An oral gavage solution using a co-solvent and surfactant system is a good starting point.

Experimental Protocol: Preparation of an Oral Co-solvent/Surfactant Formulation

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Add PEG 400 (e.g., 30% of the final volume) and vortex until the solution is clear.

  • Add Tween® 80 (e.g., 5-10% of the final volume) and mix thoroughly.

  • Slowly add the aqueous component (e.g., water or saline) dropwise while continuously vortexing to bring the formulation to the final volume.

  • Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for administration.

Caption: Workflow for preparing an oral co-solvent/surfactant formulation.

Issue 2: Precipitation Observed at the Injection Site after Intravenous (IV) Administration

  • Problem: Following IV injection of an this compound formulation, you observe signs of local irritation or necrosis at the injection site, suggesting drug precipitation.

  • Root Cause Analysis: The formulation, likely rich in organic solvents, is not stable upon dilution with blood, causing the drug to crash out of solution. This can lead to embolism and severe adverse effects.

  • Proposed Solution: For IV administration, formulations must be readily dilutable in aqueous systems. A micellar solution using a non-ionic surfactant is a safer alternative.

Experimental Protocol: Preparation of an IV Micellar Formulation

  • Weigh the required amount of this compound.

  • Dissolve this compound in a small amount of a suitable organic solvent like ethanol (e.g., 5-10% of the final volume).

  • In a separate container, prepare a solution of a non-ionic surfactant (e.g., 20% Solutol® HS 15 or Kolliphor® EL) in water for injection.

  • Slowly add the drug solution from step 2 to the surfactant solution in step 3 with constant stirring.

  • The formation of a clear micellar solution indicates successful encapsulation of this compound.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

G cluster_0 Drug Concentrate Preparation cluster_1 Aqueous Surfactant Vehicle This compound This compound Powder Drug_Solution This compound in Ethanol This compound->Drug_Solution Ethanol Ethanol Ethanol->Drug_Solution Final_Mix Clear Micellar Solution Drug_Solution->Final_Mix Slowly Add Surfactant Solutol® HS 15 Surfactant_Solution Aqueous Surfactant Surfactant->Surfactant_Solution WFI Water for Injection WFI->Surfactant_Solution Surfactant_Solution->Final_Mix Constant Stirring Sterile_Filter Sterile Formulation for IV Final_Mix->Sterile_Filter 0.22 µm Filtration

Caption: Preparation workflow for an intravenous micellar formulation of this compound.

Signaling Pathway Considerations

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK), its ability to engage with its target is dependent on achieving sufficient concentration at the tumor site. Poor solubility can directly impact this.

Iliparcil_Pathway This compound This compound (Poor Solubility) Formulation Solubility-Enhanced Formulation This compound->Formulation Formulation Strategy Administration In Vivo Administration Formulation->Administration Bioavailability Systemic Bioavailability Administration->Bioavailability Improved Absorption RTK Receptor Tyrosine Kinase (Target) Bioavailability->RTK Target Engagement Downstream Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream Inhibition Effect Therapeutic Effect (e.g., Anti-proliferative) Downstream->Effect Inhibition

Caption: Logical flow from this compound formulation to its therapeutic effect.

This technical support guide provides a framework for addressing the solubility challenges of this compound. Researchers should adapt these protocols based on their specific experimental needs and always pe

Iliparcil stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Iliparcil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and photolysis. The rate of degradation is influenced by several factors, including pH, temperature, light exposure, and the presence of certain buffers.[1][2]

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: this compound exhibits its greatest stability in a slightly acidic pH range of 4.5 to 5.5.[2] In alkaline conditions (pH > 8), degradation via hydrolysis of its ester and amide moieties is significantly accelerated.

Q3: How does temperature affect the stability of this compound solutions?

A3: As with many chemical reactions, the degradation of this compound is temperature-dependent. Elevated temperatures will increase the rate of both hydrolytic and photolytic degradation. For short-term storage of aqueous solutions, it is recommended to keep them refrigerated (2-8°C). For long-term storage, aliquots should be stored frozen (≤ -20°C).

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be photosensitive. Exposure to ultraviolet (UV) and visible light can lead to photodegradation, resulting in the formation of inactive byproducts.[3][4] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the visual indicators of this compound degradation?

A5: Degradation of this compound in solution may not always be visually apparent. However, signs of significant degradation can include a change in color (e.g., development of a yellowish tint) or the formation of precipitates. It is important to rely on analytical methods for accurate assessment of stability.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This could be due to the degradation of this compound in your experimental setup.

Possible Cause Troubleshooting Step Rationale
Hydrolysis due to inappropriate pH Verify the pH of your final assay medium after the addition of the this compound stock solution. Adjust the pH of the stock solution or the assay medium to be within the optimal range of 4.5-5.5.This compound is most stable in a slightly acidic environment. Many cell culture media are buffered at a physiological pH of ~7.4, which can accelerate hydrolysis.
Photodegradation from ambient light Protect your solutions from light at all stages of the experiment. Use amber tubes and plates, or cover them with foil. Minimize the time that solutions are exposed to light.This compound is susceptible to photodegradation, which can reduce its effective concentration.
Thermal degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.Temperature can accelerate the degradation of this compound.
Contamination of stock solution Prepare fresh this compound stock solutions from solid material. Filter-sterilize the stock solution using a low-protein-binding filter if necessary.Contaminants could potentially catalyze the degradation of this compound.
Issue 2: Precipitate formation in this compound solutions.

Precipitation can occur due to degradation or poor solubility.

Possible Cause Troubleshooting Step Rationale
Formation of insoluble degradation products Analyze the precipitate and the supernatant to identify the components. This may require techniques like HPLC or LC-MS.Understanding the nature of the precipitate is key to resolving the issue.
Exceeding solubility limit Review the solubility data for this compound in your specific solvent. Consider preparing a more dilute stock solution or using a different solvent system if compatible with your experiment.If the concentration of this compound exceeds its solubility in the chosen solvent, it will precipitate.
pH-dependent solubility Measure the pH of the solution. Adjusting the pH to the optimal range of 4.5-5.5 may improve solubility and stability.The solubility of this compound can be influenced by the pH of the solution.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a tared, light-protected container (e.g., an amber vial).

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at ≤ -20°C.

Protocol 2: Forced Degradation Study for this compound

To assess the stability of this compound under various stress conditions, a forced degradation study can be performed.

  • Preparation: Prepare a solution of this compound in an appropriate aqueous buffer at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the solution to ~1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Adjust the pH of the solution to ~12-13 with NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add a small percentage of hydrogen peroxide (e.g., 3%) to the solution and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in the dark.

    • Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) at a constant temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 37°C
pHHalf-life (t½) in hours
2.048
4.5168
5.5160
7.424
9.08
Table 2: Temperature-Dependent Stability of this compound at pH 7.4
Temperature (°C)Half-life (t½) in hours
472
2536
3724

Visualizations

Iliparcil_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Target Receptor This compound->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo Sampling Collect Samples at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Inconsistent Assay Results? Check_pH Check Solution pH Start->Check_pH Check_Light Check Light Exposure Check_pH->Check_Light pH is optimal Adjust_pH Adjust pH to 4.5-5.5 Check_pH->Adjust_pH pH out of range Check_Temp Check Temperature/Storage Check_Light->Check_Temp Light protected Protect_Light Use Amber Vials/Foil Check_Light->Protect_Light Excessive light Fresh_Sol Prepare Fresh Solution Check_Temp->Fresh_Sol Improper storage End Re-run Experiment Check_Temp->End Storage is correct Adjust_pH->End Protect_Light->End Fresh_Sol->End

Caption: Troubleshooting logic for inconsistent this compound assay results.

References

Technical Support Center: Troubleshooting Inconsistent Results for Iliparcil in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for Iliparcil as a PAR2 agonist?

A1: As a PAR2 agonist, this compound is expected to mimic the action of endogenous activating proteases like trypsin. It likely binds to the extracellular domain of PAR2, inducing a conformational change that activates downstream signaling pathways. A primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a common readout for PAR2 activation in in vitro assays.[1][2]

Q2: We are observing high variability between replicate wells when testing this compound. What are the common causes?

A2: High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors.[3] These can be broadly categorized as biological and technical issues. Biological factors include inconsistent cell seeding density and variations in cell health across the plate.[4][5] Technical sources of variability often include pipetting inaccuracies, especially with viscous solutions, and the "edge effect," where wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations.

Q3: Our positive control, trypsin, elicits a strong response, but this compound shows weak or no activity. What could be the problem?

A3: Several factors could contribute to this discrepancy. Firstly, check the solubility and stability of this compound in your assay buffer. Compound precipitation will lead to a lower effective concentration. Secondly, ensure the PAR2 expression levels in your chosen cell line are sufficient to detect a response from a synthetic agonist, which may have a different binding affinity compared to the enzymatic activation by trypsin. Finally, the incubation time with this compound might need optimization, as the kinetics of a small molecule agonist can differ from that of a proteolytic enzyme.

Q4: The EC50 value we are obtaining for this compound is significantly different from the expected value. Why might this be the case?

A4: Discrepancies in EC50 values can arise from variations in experimental conditions. The cell density at the time of the assay can influence the compound's apparent potency. Different cell lines or even different passages of the same cell line can exhibit varying levels of receptor expression, affecting the response. The concentration of serum in the culture medium can also impact the availability and activity of the compound. Finally, ensure that your serial dilutions of this compound are accurate and prepared fresh for each experiment.

Q5: We are observing cytotoxicity at higher concentrations of this compound. Is this an expected off-target effect?

A5: While the primary activity of this compound is agonism of PAR2, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to determine the therapeutic window of the compound. We recommend performing a cell viability assay in parallel with your functional assays to distinguish between a specific pharmacological effect and a general cytotoxic response. Off-target effects can result from the compound acting on multiple targets within the cell, not just the primary receptor of interest.

Troubleshooting Guide

Inconsistent or Non-Reproducible Results
Potential CauseRecommended Solution
Cell Seeding Variability Ensure a homogenous cell suspension before seeding. Use a consistent volume for each well and consider using an automated cell counter for accuracy. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
"Edge Effect" in Microplates To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS. Ensure proper sealing of the plate during incubation.
Compound Instability/Precipitation Visually inspect for compound precipitation in your stock solutions and final assay buffer. Determine the solubility of this compound under your specific assay conditions. Prepare fresh dilutions for each experiment.
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to add reagents and stop reactions, ensuring consistent timing across all wells.
High Background Signal
Potential CauseRecommended Solution
Reagent Contamination Use fresh, high-quality reagents and sterile techniques. Check for potential contamination in your buffers and media.
Insufficient Washing or Blocking In assays like ELISA or Western blotting, ensure that washing steps are thorough and blocking is sufficient to prevent non-specific binding.
Autofluorescence of Compound For fluorescence-based assays, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your assay. Run a control plate with the compound in the absence of cells.
Cell Stress Poor cell health can lead to a high background signal. Ensure cells are healthy and not overly confluent before starting the assay.
Low or No Signal
Potential CauseRecommended Solution
Low Receptor Expression Confirm the expression of PAR2 in your cell line using techniques like qPCR, Western blotting, or flow cytometry.
Inactive Compound Verify the integrity of your this compound stock. If possible, obtain a fresh batch or confirm its activity using an orthogonal assay.
Suboptimal Assay Conditions Optimize key assay parameters such as incubation time, temperature, and buffer composition.
Incorrect Instrument Settings Ensure that the settings on your plate reader or other detection instruments are optimized for the specific assay and fluorophore/luciferase being used.

Experimental Protocols

Calcium Mobilization Assay for this compound

This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following PAR2 activation by this compound in a 96-well format.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Positive control (e.g., Trypsin)

  • 96-well clear-bottom, black-walled microplates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding:

    • Trypsinize and count the PAR2-expressing cells.

    • Prepare a cell suspension at a density of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the growth medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in HBSS to create a range of concentrations (e.g., from 1 nM to 10 µM). Prepare a similar dilution series for the positive control.

  • Data Acquisition:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm Ex / 525 nm Em for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Using the plate reader's injector, add 20 µL of the prepared this compound dilutions or positive control to the respective wells.

    • Continue to measure the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the calcium flux.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

PAR2_Signaling_Pathway This compound-Induced PAR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound activates the PAR2 receptor, leading to downstream signaling.

Experimental_Workflow General Workflow for a Cell-Based Assay start Start seed_cells Seed Cells in Microplate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with this compound incubate1->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells incubate2 Incubate for Defined Period treat_cells->incubate2 add_reagent Add Detection Reagent incubate2->add_reagent incubate3 Incubate for Signal Development add_reagent->incubate3 read_plate Read Plate on Instrument incubate3->read_plate analyze_data Analyze Data (e.g., EC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Tree Troubleshooting Inconsistent Results start Inconsistent Results Observed check_pipetting Review Pipetting Technique and Calibration? start->check_pipetting Technical Variability check_cells Assess Cell Seeding and Health? check_pipetting->check_cells No solution_pipetting Use Master Mixes and Reverse Pipetting check_pipetting->solution_pipetting Yes check_compound Verify Compound Solubility and Stability? check_cells->check_compound No solution_cells Optimize Seeding Density and Ensure Homogenous Suspension check_cells->solution_cells Yes check_plate Investigate Edge Effects? check_compound->check_plate No solution_compound Prepare Fresh Dilutions and Check for Precipitation check_compound->solution_compound Yes solution_plate Use Perimeter Wells for Blanks and Ensure Proper Sealing check_plate->solution_plate Yes re_evaluate Re-evaluate and Repeat Experiment check_plate->re_evaluate No solution_pipetting->re_evaluate solution_cells->re_evaluate solution_compound->re_evaluate solution_plate->re_evaluate

References

Iliparcil off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound named "Iliparcil" is not available in the public domain based on initial searches. The following content has been generated using a hypothetical framework and does not reflect actual experimental data for this compound. This template is provided as an example of a technical support resource and should be populated with real data once available.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a novel investigational compound. Its primary mechanism of action and on-target activity are currently under investigation and have not been publicly disclosed.

Q2: Are there any known off-target effects of this compound?

A2: Characterization of the off-target profile of this compound is an ongoing process. Pre-clinical screening in various cellular assays is required to identify and validate any potential off-target interactions. Researchers should exercise caution and perform comprehensive selectivity profiling.

Q3: What cell types are recommended for studying this compound's effects?

A3: The choice of cell lines should be guided by the therapeutic indication of this compound. A panel of cell lines representing both the target tissue and potential off-target tissues is recommended for initial screening.

Troubleshooting Guide for Cellular Assays

Unexpected results in cellular assays can arise from a variety of factors. This guide provides a structured approach to troubleshooting common issues when working with a novel compound like this compound.

Issue 1: High levels of cytotoxicity observed across multiple cell lines at low concentrations.

Possible Cause: This could indicate a general cytotoxic effect unrelated to the intended target, suggesting significant off-target activity or issues with compound stability and formulation.

Troubleshooting Steps:

  • Verify Compound Integrity: Confirm the purity and stability of the this compound stock solution.

  • Solubility Check: Ensure this compound is fully dissolved in the assay medium to avoid precipitation and non-specific effects.

  • Dose-Response Curve: Perform a broad dose-response experiment to determine the IC50 for cytotoxicity in each cell line.

  • Control Compounds: Include appropriate positive and negative control compounds to validate the assay performance.

  • Mechanism of Cell Death: Investigate the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause: Variability can stem from experimental technique, cell culture conditions, or reagent inconsistency.

Troubleshooting Steps:

  • Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and growth conditions.

  • Reagent Quality: Use fresh, quality-controlled reagents and assay kits.

  • Pipetting Accuracy: Verify the calibration of pipettes and ensure consistent pipetting technique.

  • Assay Protocol Review: Carefully review and standardize the experimental protocol across all users.

Experimental Protocols

Due to the lack of specific data for this compound, detailed, validated protocols cannot be provided. The following are generalized templates for key assays.

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells at a pre-determined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Add the treatments to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.

Protocol 2: Kinase Selectivity Profiling (Hypothetical)

If this compound is hypothesized to be a kinase inhibitor, a broad kinase screen is essential.

  • Compound Submission: Submit this compound to a commercial kinase profiling service.

  • Assay Format: Typically, these services use in vitro biochemical assays with a large panel of purified kinases.

  • Data Interpretation: The results will provide the percent inhibition of each kinase at a given concentration of this compound. Potent off-target kinase interactions should be further validated in cellular assays.

Data Presentation (Hypothetical Data)

Table 1: Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM)
Cell Line ATarget Tissue1.5
Cell Line BOff-Target Tissue 15.2
Cell Line COff-Target Tissue 2> 50
Cell Line DOff-Target Tissue 32.8

Table 2: Hypothetical Kinase Selectivity Data for this compound (at 1 µM)

Kinase TargetPercent Inhibition
On-Target Kinase95%
Off-Target Kinase 188%
Off-Target Kinase 265%
Off-Target Kinase 315%

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unexpected Cytotoxicity Start High Cytotoxicity Observed CheckPurity Verify Compound Purity & Stability Start->CheckPurity CheckSolubility Confirm Solubility in Assay Medium Start->CheckSolubility DoseResponse Perform Broad Dose-Response CheckPurity->DoseResponse CheckSolubility->DoseResponse Mechanism Investigate Mechanism of Cell Death DoseResponse->Mechanism Conclusion Identify as Off-Target Effect or Artifact Mechanism->Conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway This compound This compound Target Primary Target This compound->Target OffTarget Off-Target Kinase This compound->OffTarget Effect Therapeutic Effect Target->Effect SideEffect Unintended Cellular Effect OffTarget->SideEffect

Caption: On-target vs. potential off-target signaling.

Technical Support Center: Overcoming Iliparcil Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to Iliparcil's potential for precipitation in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution precipitating after preparation or during storage?

A1: Precipitation of this compound from a stock solution can occur for several reasons, primarily related to its physicochemical properties. The most common causes include:

  • Exceeding Solubility Limit: The concentration of this compound in the chosen solvent may be higher than its maximum solubility at the storage temperature.

  • Improper Solvent Choice: this compound, like many research compounds, may have limited solubility in certain organic solvents. Using a suboptimal solvent can lead to instability and precipitation.

  • Temperature Fluctuations: The solubility of a compound is often temperature-dependent. Moving a stock solution between different temperatures (e.g., from room temperature to 4°C or -20°C) can cause the compound to fall out of solution.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.

  • Contamination: The presence of water or other contaminants in the solvent can reduce the solubility of this compound.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For many poorly water-soluble compounds, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions. However, the optimal solvent should be determined experimentally. Other organic solvents such as ethanol or dimethylformamide (DMF) may also be suitable.

Q3: My this compound precipitated when I diluted the stock solution into an aqueous buffer. Why did this happen?

A3: This phenomenon is often referred to as "antisolvent precipitation" or "solvent-shift." this compound is likely highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in aqueous solutions. When the concentrated stock is diluted into a buffer, the this compound molecules are rapidly exposed to an environment where they are not soluble, causing them to aggregate and precipitate.

Q4: How should I store my this compound stock solution to ensure its stability?

A4: Proper storage is crucial for maintaining the integrity of your this compound stock solution. Based on general best practices, here are some recommendations[1]:

  • Temperature: Store stock solutions at or below -20°C to minimize degradation and precipitation. For long-term storage, -80°C is often recommended.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: If this compound is light-sensitive, store the vials in the dark or use amber-colored vials.

  • Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.

Troubleshooting Guide: this compound Precipitation

This guide provides step-by-step solutions to address precipitation issues during your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms in the stock solution vial during storage. The concentration of this compound exceeds its solubility at the storage temperature.1. Gently warm the solution to room temperature or 37°C and vortex to see if the precipitate redissolves. 2. If the precipitate persists, sonication may help to redissolve it. 3. If the compound does not redissolve, the stock solution may be supersaturated. Consider preparing a new stock solution at a lower concentration.
A precipitate forms immediately after diluting the stock solution into aqueous media. This is likely due to the antisolvent effect, where this compound is not soluble in the aqueous environment.1. Lower the Final Concentration: The target concentration of this compound in your experiment may be too high. Try using a lower final concentration. 2. Modify the Dilution Method: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound more effectively and avoid localized high concentrations. 3. Use a Co-solvent: In some cases, including a small percentage of a water-miscible organic solvent (e.g., ethanol) in the final aqueous solution can improve solubility. Ensure the final solvent concentration is compatible with your experimental system.
The aqueous working solution becomes cloudy or forms a precipitate over time. The working solution is not stable at the experimental temperature, or this compound is interacting with components in the media.1. Prepare Fresh Solutions: Prepare the aqueous working solution immediately before use to minimize the time for precipitation to occur. 2. Check for Interactions: If using cell culture media, components like serum proteins can sometimes bind to the compound and cause precipitation. Consider reducing the serum concentration or using a serum-free medium if your experiment allows.

Quantitative Data: this compound Solubility (Hypothetical)

The following table presents hypothetical solubility data for this compound in common laboratory solvents. This data is for illustrative purposes only.

Solvent Solubility at 25°C (mg/mL) Notes
Water<0.1Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4<0.1Practically insoluble.
Ethanol5Moderately soluble.
Dimethylformamide (DMF)50Soluble.
Dimethyl Sulfoxide (DMSO)100Highly soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), weigh 5 mg of this compound.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store at -20°C or -80°C.

Visualizations

Figure 1. Troubleshooting workflow for this compound precipitation.

start Start: Prepare Stock Solution weigh 1. Accurately weigh This compound powder. start->weigh add_solvent 2. Add appropriate volume of anhydrous DMSO. weigh->add_solvent dissolve 3. Vortex / Sonicate until fully dissolved. add_solvent->dissolve visual_check 4. Visually confirm no particulate matter remains. dissolve->visual_check visual_check->dissolve Precipitate Present aliquot 5. Aliquot into single-use tubes. visual_check->aliquot Clear Solution store 6. Store at -20°C or -80°C in the dark. aliquot->store end End: Stable Stock Solution store->end

Figure 2. Experimental workflow for preparing this compound stock solution.

References

Adjusting Iliparcil concentration for optimal anticoagulant effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound X, a novel anticoagulant. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the anticoagulant effect of Compound X.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound X?

A1: Compound X is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, Compound X prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby inhibiting the formation of a fibrin clot.[1][2][3]

Q2: Which in vitro assays are recommended for measuring the anticoagulant activity of Compound X?

A2: The recommended screening assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).[4][5] For a more comprehensive assessment of its effect on overall hemostasis, the Thrombin Generation Assay (TGA) is highly recommended.

Q3: What is the expected effect of Compound X on PT and aPTT results?

A3: As a direct FXa inhibitor, Compound X is expected to prolong both the PT and aPTT in a concentration-dependent manner. The PT is often more sensitive to FXa inhibitors.

Q4: Are there any known factors that can interfere with the in vitro anticoagulant activity of Compound X?

A4: Yes, several factors can influence the measured activity. These include the specific reagents used in the PT and aPTT assays, the concentration of phospholipids in the reaction, and the presence of other substances in the plasma sample that may bind to Compound X.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected aPTT/PT Results
Symptom Possible Cause Suggested Solution
High variability in clotting times across replicates.Improper sample handling or mixing. Pipetting errors.Ensure proper mixing of plasma and Compound X. Verify pipette calibration.
aPTT is prolonged, but PT is normal.This may indicate an issue with the intrinsic pathway factors, which is not the primary target of Compound X.Confirm the activity of intrinsic pathway factors in the plasma pool. Re-evaluate the mechanism of Compound X if this pattern persists.
Both aPTT and PT are shorter than expected or show no effect.Incorrect concentration of Compound X. Degradation of Compound X. Reagent issues.Prepare fresh dilutions of Compound X. Verify the expiration date and proper storage of aPTT/PT reagents.
Issue 2: Difficulty in Establishing a Clear Dose-Response Curve
Symptom Possible Cause Suggested Solution
A plateau effect is observed at high concentrations.Saturation of the target (Factor Xa). Assay limitations at high anticoagulant levels.Extend the lower end of the concentration range to better define the linear portion of the curve. Consider using the Thrombin Generation Assay for a wider dynamic range.
The dose-response curve is not linear.The relationship between concentration and clotting time is often curvilinear for aPTT.Use a logarithmic scale for the concentration axis and fit the data to a non-linear regression model.

Experimental Protocols

Protocol 1: Determination of aPTT

Objective: To measure the effect of Compound X on the intrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP)

  • Compound X stock solution

  • aPTT reagent (containing a contact activator and phospholipids)

  • 20 mM Calcium Chloride (CaCl2) solution

  • Coagulometer

Methodology:

  • Prepare serial dilutions of Compound X in the plasma.

  • Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette 50 µL of the plasma sample (with or without Compound X) into a cuvette.

  • Add 50 µL of the aPTT reagent and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.

  • Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2.

  • The coagulometer will measure the time until clot formation. Record the clotting time in seconds.

Protocol 2: Determination of PT

Objective: To measure the effect of Compound X on the extrinsic and common pathways of coagulation.

Materials:

  • Platelet-poor plasma (PPP)

  • Compound X stock solution

  • PT reagent (containing tissue factor and phospholipids)

  • Coagulometer

Methodology:

  • Prepare serial dilutions of Compound X in the plasma.

  • Pre-warm the plasma samples and PT reagent to 37°C.

  • Pipette 50 µL of the plasma sample (with or without Compound X) into a cuvette.

  • Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

  • The coagulometer will measure the time until clot formation. Record the clotting time in seconds.

Protocol 3: Thrombin Generation Assay (TGA)

Objective: To obtain a comprehensive profile of the effect of Compound X on thrombin generation.

Materials:

  • Platelet-poor plasma (PPP)

  • Compound X stock solution

  • TGA reagent (containing a low concentration of tissue factor and phospholipids)

  • Fluorogenic substrate for thrombin

  • Calibrator (thrombin of known activity)

  • Fluorometer with a 37°C incubation chamber

Methodology:

  • Prepare serial dilutions of Compound X in the plasma.

  • Pipette 80 µL of the plasma sample into a 96-well plate.

  • Add 20 µL of the TGA reagent to initiate the reaction.

  • Add 20 µL of the fluorogenic substrate and calibrator solution.

  • Place the plate in the fluorometer and record the fluorescence intensity over time.

  • Calculate thrombin generation parameters (e.g., Lag Time, Peak Thrombin, Endogenous Thrombin Potential) using the appropriate software.

Data Presentation

Table 1: Effect of Compound X on aPTT and PT

Compound X (nM)aPTT (seconds)PT (seconds)
0 (Control)30.2 ± 1.512.5 ± 0.8
1045.8 ± 2.118.3 ± 1.1
5078.3 ± 3.535.6 ± 1.9
100115.6 ± 5.258.9 ± 2.8

Table 2: Effect of Compound X on Thrombin Generation Parameters

Compound X (nM)Lag Time (min)Peak Thrombin (nM)ETP (nM*min)
0 (Control)3.1 ± 0.2150.4 ± 8.71650 ± 95
105.8 ± 0.485.2 ± 5.1980 ± 62
5012.4 ± 0.930.1 ± 2.3410 ± 35
10025.1 ± 1.810.5 ± 1.1150 ± 18

ETP: Endogenous Thrombin Potential

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CompoundX Compound X CompoundX->Xa

Caption: Mechanism of action of Compound X in the coagulation cascade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_plasma Prepare Platelet-Poor Plasma prep_compound Prepare Serial Dilutions of Compound X prep_plasma->prep_compound assay_aptt Perform aPTT Assay prep_compound->assay_aptt assay_pt Perform PT Assay prep_compound->assay_pt assay_tga Perform TGA prep_compound->assay_tga analyze_data Analyze Clotting Times and TGA Parameters assay_aptt->analyze_data assay_pt->analyze_data assay_tga->analyze_data dose_response Generate Dose-Response Curves analyze_data->dose_response

Caption: Experimental workflow for assessing the anticoagulant effect of Compound X.

Troubleshooting_Logic start Inconsistent aPTT/PT Results check_variability High variability in replicates? start->check_variability check_pipetting Check sample handling and pipetting check_variability->check_pipetting Yes check_pattern Unexpected result pattern? check_variability->check_pattern No end Resolution check_pipetting->end prolonged_aptt Prolonged aPTT, normal PT? check_pattern->prolonged_aptt Yes check_intrinsic Investigate intrinsic pathway factors prolonged_aptt->check_intrinsic Yes no_effect No anticoagulant effect observed? prolonged_aptt->no_effect No check_intrinsic->end check_compound Check Compound X concentration and stability no_effect->check_compound Yes no_effect->end No check_compound->end

Caption: Troubleshooting logic for inconsistent aPTT/PT results.

References

Technical Support Center: Assessment and Mitigation of Drug-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Iliparcil" did not yield specific information regarding its cytotoxic properties. It is possible that this is a novel compound, a developmental drug name, or a misspelling of another agent. The following technical support guide provides a comprehensive overview of the principles and practices for assessing and mitigating drug-induced cytotoxicity in a general context, applicable to a wide range of experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect my compound is causing cytotoxicity?

A1: The initial step is to confirm and quantify the cytotoxic effect. This is typically done by performing a dose-response and time-course experiment using a simple viability assay, such as the MTT or resazurin assay. This will help you determine the concentration and duration at which the compound shows toxic effects and to calculate an IC50 (half-maximal inhibitory concentration) value.

Q2: My results from different cytotoxicity assays are conflicting. What could be the reason?

A2: Different assays measure different cellular parameters. For instance, an MTT assay measures metabolic activity, which may not always correlate directly with cell death, especially if your compound affects mitochondrial function without immediately killing the cell.[1] An LDH assay, on the other hand, measures membrane integrity. It is crucial to use multiple assays that assess different endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a comprehensive picture of the cytotoxic mechanism.

Q3: How can I differentiate between apoptosis and necrosis as the mode of cell death induced by my compound?

A3: Apoptosis and necrosis can be distinguished using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis. Therefore, Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Q4: I am observing cytotoxicity at concentrations much lower than the intended therapeutic dose. What can I do to mitigate this?

A4: Mitigating off-target cytotoxicity can be approached in several ways:

  • Structural modification of the compound: Medicinal chemistry efforts can be employed to design analogs with an improved therapeutic index.

  • Drug delivery systems: Encapsulating the drug in nanoparticles or liposomes can help target it to the desired cells or tissues, reducing systemic exposure and off-target effects.

  • Co-administration with a cytoprotective agent: In some cases, co-treatment with an antioxidant or another protective agent can reduce the cytotoxicity of a compound.

Q5: My compound is a known inducer of oxidative stress. How can I confirm this and what are the mitigation strategies?

A5: Oxidative stress can be confirmed by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. To mitigate cytotoxicity due to oxidative stress, you can co-incubate the cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to see if this rescues the cells from death.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability between replicate wells in a cytotoxicity assay. - Uneven cell seeding.- Edge effects in the microplate.- Compound precipitation.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Check the solubility of your compound in the culture medium.
No cytotoxicity observed even at high concentrations. - Compound is not cytotoxic to the cell line used.- Compound is not stable in the culture medium.- Incorrect assay choice.- Test on a different, more sensitive cell line.- Assess the stability of your compound over the incubation period.- Use an orthogonal assay to confirm the lack of effect.
MTT assay shows increased signal at high compound concentrations. - Compound is reducing the MTT reagent directly.- Compound is increasing cellular metabolism.- Run a cell-free control with your compound and MTT reagent.- Use a different viability assay, such as CellTiter-Glo®.

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[2] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. This assay measures the amount of LDH in the supernatant as an indicator of membrane damage and cytotoxicity.

Procedure:

  • Seed and treat cells as described for the MTT assay.

  • At the end of the treatment period, carefully collect the cell culture supernatant.

  • Prepare a cell lysate from the remaining cells to determine the maximum LDH release.

  • Transfer the supernatant and lysate to a new 96-well plate.

  • Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Quantitative Data Summary

The following table provides an example of how to present cytotoxicity data for a hypothetical compound, "Compound X," compared to a known cytotoxic agent, Doxorubicin.

Cell Line Compound Incubation Time (h) IC50 (µM)
HeLa Compound X2415.2 ± 1.8
488.7 ± 0.9
Doxorubicin240.8 ± 0.1
480.3 ± 0.05
MCF-7 Compound X2422.5 ± 2.5
4812.1 ± 1.3
Doxorubicin241.2 ± 0.2
480.5 ± 0.08

Visualizations

experimental_workflow start Start: Hypothesis of Compound-Induced Cytotoxicity dose_response Dose-Response & Time-Course (e.g., MTT Assay) start->dose_response ic50 Determine IC50 Value dose_response->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) mechanism->apoptosis ros Oxidative Stress (ROS Assay) mechanism->ros mitigation Mitigation Strategy Testing apoptosis->mitigation ros->mitigation antioxidants Co-treatment with Antioxidants mitigation->antioxidants formulation Alternative Formulation (e.g., Nanoparticles) mitigation->formulation conclusion Conclusion on Cytotoxicity Profile & Mitigation Strategy antioxidants->conclusion formulation->conclusion

Caption: Experimental workflow for cytotoxicity assessment.

troubleshooting_workflow start Unexpected Cytotoxicity Result check_reproducibility Is the result reproducible? start->check_reproducibility yes_reproducible Yes check_reproducibility->yes_reproducible Yes no_reproducible No check_reproducibility->no_reproducible No check_compound Is the compound interfering with the assay? yes_reproducible->check_compound check_protocol Review Experimental Protocol - Cell seeding - Reagent preparation - Incubation times no_reproducible->check_protocol end Problem Solved check_protocol->end yes_interfering Yes check_compound->yes_interfering Yes no_interfering No check_compound->no_interfering No run_controls Run cell-free controls yes_interfering->run_controls orthogonal_assay Use an orthogonal assay (e.g., LDH, CellTiter-Glo) no_interfering->orthogonal_assay run_controls->end re_evaluate Re-evaluate hypothesis orthogonal_assay->re_evaluate re_evaluate->end apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-Caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Pro-Caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Iliparcil Technical Support Center: Long-Term Study Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the long-term application of Iliparcil in pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). By binding to the ATP-binding pocket of the FGFR4 kinase domain, this compound blocks the downstream signaling cascade involving FRS2, PLCγ, and the MAPK/ERK pathway. This inhibition leads to decreased cell proliferation, survival, and angiogenesis in FGFR4-amplified or overexpressing cancer models.

Q2: We are observing a decrease in this compound efficacy in our in vivo model after 6 weeks. What could be the cause?

A reduction in efficacy during long-term studies can be attributed to the development of acquired resistance. Common mechanisms include gatekeeper mutations in the FGFR4 kinase domain or the activation of bypass signaling pathways. We recommend performing genomic sequencing of resistant tumors and analyzing the activation status of alternative receptor tyrosine kinases (e.g., EGFR, MET).

Q3: What are the recommended starting doses for long-term rodent studies?

For long-term xenograft studies in mice, a typical starting dose is 10-20 mg/kg administered daily via oral gavage. However, the optimal dose may vary depending on the tumor model and the specific research question. It is crucial to conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal biological dose.

Q4: Are there any known stability issues with this compound in cell culture media?

This compound is stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% FBS for up to 72 hours at 37°C. For longer-term experiments, it is advisable to refresh the media with freshly prepared this compound every 48-72 hours to ensure consistent compound exposure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High inter-animal variability in tumor growth Inconsistent drug administration; Heterogeneity of the initial tumor implantation; Differences in animal health.Refine oral gavage technique to ensure consistent delivery; Ensure uniform tumor cell number and viability at implantation; Closely monitor animal health and exclude outliers based on pre-defined criteria.
Unexpected animal toxicity (e.g., weight loss, lethargy) Off-target effects; Dose exceeding the MTD; Vehicle-related toxicity.Perform a dose de-escalation study; Conduct a vehicle-only control group; Monitor serum chemistry and complete blood counts for signs of organ toxicity.
Inconsistent results in in vitro proliferation assays Cell line instability or contamination; Fluctuation in incubator conditions (CO2, temperature); Inaccurate cell seeding density.Perform regular cell line authentication and mycoplasma testing; Calibrate and monitor incubator performance; Optimize and standardize cell seeding protocols.
Poor oral bioavailability in vivo Issues with vehicle formulation; Rapid metabolism in the study species.Test different formulation vehicles (e.g., 0.5% methylcellulose, 20% Captisol®); Perform pharmacokinetic studies to determine key parameters like Cmax, Tmax, and half-life.

Experimental Protocols

Protocol 1: Long-Term In Vivo Xenograft Study
  • Cell Culture: Culture FGFR4-amplified human cancer cells (e.g., HUH-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 150-200 mm³. Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Randomize mice into vehicle and treatment groups (n=8-10 per group). Prepare this compound in a vehicle of 0.5% methylcellulose in sterile water. Administer the designated dose (e.g., 20 mg/kg) or vehicle daily via oral gavage.

  • Efficacy and Toxicity Assessment: Monitor tumor volume, body weight, and clinical signs of toxicity daily for the duration of the study (e.g., 28 days).

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Collect tumors and organs for downstream analysis (e.g., pharmacodynamics, histology).

Protocol 2: Western Blot for Target Engagement
  • Sample Preparation: Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-FGFR4 (pFGFR4) or phospho-ERK (pERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use total FGFR4, total ERK, or a housekeeping protein (e.g., β-actin) as loading controls.

Visualizations

Iliparcil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->FGFR4 Inhibits

Caption: this compound inhibits the FGFR4 signaling pathway.

Long_Term_In_Vivo_Workflow start Start: Culture FGFR4-amplified cells implant Implant cells subcutaneously in nude mice start->implant monitor_growth Monitor tumor growth until average volume is 150-200 mm³ implant->monitor_growth randomize Randomize mice into Vehicle and this compound groups monitor_growth->randomize dose Daily oral gavage: Vehicle or this compound randomize->dose monitor_efficacy Monitor tumor volume and body weight (e.g., 28 days) dose->monitor_efficacy endpoint Endpoint: Euthanize and collect tissues monitor_efficacy->endpoint analysis Pharmacodynamic and histological analysis endpoint->analysis Troubleshooting_Logic cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Issue: Reduced Efficacy Over Time ic50 Confirm IC50 shift in resistant cell lines start->ic50 Is resistance reproducible in vitro? pd_analysis Analyze pFGFR4 levels in resistant tumors start->pd_analysis Is target still inhibited in vivo? sequencing Sequence FGFR4 kinase domain for mutations ic50->sequencing Yes pk_analysis Assess drug concentration in plasma and tumor ic50->pk_analysis No bypass Phospho-RTK array to identify bypass pathways sequencing->bypass pd_analysis->pk_analysis No histology Histological analysis of resistant tumors pd_analysis->histology Yes

Technical Support Center: Oral Administration of Iliparcil to Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific challenges of oral administration of Iliparcil in mice is limited. This guide provides comprehensive information on the general challenges and best practices for oral gavage in mice, a common method for oral administration in preclinical studies. Iloprost, a compound with available oral pharmacokinetic data in mice, is used as an illustrative example for quantitative data and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with oral gavage in mice?

A1: Oral gavage in mice presents several challenges, including:

  • Animal Stress: The restraint and procedure can induce significant stress, leading to physiological changes such as increased plasma corticosterone levels, which may confound experimental results.[1][2]

  • Technical Errors: Improper technique can lead to serious complications, including tracheal administration (dosing into the lungs), esophageal trauma or perforation, and aspiration of the administered substance.[1][2][3]

  • Animal Resistance: Mice, particularly larger or more feisty strains like C57BL/6, may resist the procedure, making proper needle placement difficult.

  • Viscosity of Formulation: Highly viscous formulations can increase the stress response in the animals.

Q2: How can I minimize stress to the mice during oral gavage?

A2: Minimizing stress is crucial for animal welfare and data quality. Strategies include:

  • Habituation: Handle and acclimate the mice to the researcher and the procedure room before the experiment.

  • Proper Restraint: Use a firm but gentle restraint technique to immobilize the head and straighten the neck and back, ensuring the airway is not obstructed. The "fist" method is often recommended over the "pinch" method for a more secure grip.

  • Coating the Gavage Needle: Pre-coating the gavage needle with a sucrose solution has been shown to reduce the procedure time, decrease observable stress-related behaviors, and maintain normal plasma corticosterone levels.

  • Voluntary Oral Administration: For some compounds, incorporating them into a palatable jelly or other treat can be an alternative to gavage, minimizing stress and injury.

Q3: What is the correct equipment and technique for oral gavage?

A3: Proper equipment and technique are critical for a successful and safe procedure:

  • Gavage Needle (Tube):

    • Material: Flexible plastic feeding tubes are generally considered safer than rigid stainless steel tubes as they reduce the risk of trauma and tracheal placement.

    • Tip: The needle should have a smooth, rounded (ball or pear-shaped) tip to prevent injury.

    • Length: The correct length should be measured from the corner of the mouse's mouth to the last rib or xiphoid process to ensure it reaches the stomach without causing perforation.

  • Technique:

    • Ensure proper restraint with the head and neck extended to create a straight path to the esophagus.

    • Insert the gavage needle slightly to the side of the midline of the mouth to avoid the incisors.

    • Gently guide the needle along the roof of the mouth and over the base of the tongue into the esophagus. The mouse should swallow as the tube is advanced.

    • Never force the needle. If resistance is met, withdraw and reposition.

    • Administer the substance slowly. If fluid bubbles from the nose, stop immediately as this indicates tracheal administration.

    • Withdraw the needle straight out after administration.

Q4: What are the signs of a failed oral gavage procedure?

A4: Monitor the mouse closely during and after the procedure for signs of complications:

  • During the procedure: Resistance, struggling, fluid bubbling from the nose.

  • Immediately after: Difficulty breathing, gasping, or blue-tinged mucous membranes may indicate aspiration into the lungs, and immediate euthanasia is recommended.

  • 24 hours after: Abdominal distension or lethargy could be a sign of stomach perforation, which also necessitates euthanasia.

Troubleshooting Guide

Problem Possible Cause Solution
Mouse is struggling excessively Improper restraint, stress, or pain.Re-evaluate your restraint technique; ensure a firm but not overly tight grip. Allow the mouse to calm down before re-attempting. Consider habituating the mice to handling for several days before the experiment.
Gavage needle will not advance Incorrect angle of insertion, hitting the back of the throat or trachea.Withdraw the needle. Ensure the head and neck are properly extended to straighten the esophagus. Allow the mouse to swallow the tip of the needle before advancing.
Fluid comes out of the nose or mouth Accidental administration into the trachea (aspiration).Stop immediately. Withdraw the needle. Gently tilt the mouse's head down to allow the fluid to drain. Do not re-dose. Closely monitor the animal for respiratory distress.
Mouse shows signs of respiratory distress after gavage Aspiration of the compound into the lungs.This is a serious complication. The animal should be humanely euthanized to prevent suffering.
Mouse appears lethargic or has a swollen abdomen post-procedure Esophageal or stomach perforation.This is a severe injury. The animal should be humanely euthanized. Review your technique, particularly the length and force used for needle insertion.

Quantitative Data Summary

Parameter Value Unit Notes
Dose 0.2mg/kgIntragastric administration.
Peak Plasma Level (Cmax) 9.2ng/mLOccurred at 5 minutes post-administration.
Bioavailability 10%
Absorption Complete-Based on the AUC of total radiolabel.
Metabolism --Primarily through beta-oxidation of the carboxyl side chain. The main metabolites are dinor- and tetranor-iloprost.
Excretion 36%/47%% of doseIn urine for male/female mice, respectively.
36%/25%% of doseIn feces for male/female mice, respectively.
(Data sourced from a study on the pharmacokinetics of iloprost and cicaprost in mice)

Experimental Protocols

Protocol: Oral Gavage Administration in Mice
  • Preparation:

    • Accurately calculate the dose of this compound for each mouse based on its body weight.

    • Prepare the this compound formulation in a suitable vehicle. Note the viscosity, as less viscous solutions are generally less stressful for the animal.

    • Select the appropriate size and type of gavage needle (a flexible plastic needle with a ball-tip is recommended). Measure the needle against the mouse to determine the correct insertion depth (from the corner of the mouth to the last rib) and mark the needle if necessary.

    • Prepare a sucrose solution (optional, but recommended) to coat the tip of the gavage needle.

  • Restraint:

    • Grasp the mouse firmly by the scruff of the neck using your thumb and index finger.

    • Ensure the grip is secure enough to prevent head movement but does not constrict the airway.

    • Use your other fingers to secure the tail and stabilize the lower body. The mouse's body should be in a vertical position with the head and neck extended.

  • Administration:

    • (Optional) Dip the tip of the gavage needle in the sucrose solution.

    • Gently insert the needle into the side of the mouse's mouth.

    • Guide the needle along the roof of the mouth towards the back of the throat. Allow the mouse to swallow the tip of the needle.

    • Slowly advance the needle into the esophagus to the pre-measured depth. Do not apply force.

    • Once the needle is in place, administer the this compound solution slowly and steadily.

    • After administration, gently remove the needle in a straight motion.

  • Post-Procedure Monitoring:

    • Observe the mouse for several minutes for any immediate signs of distress, such as gasping or abnormal breathing.

    • Return the mouse to its home cage.

    • Continue to monitor the animal at regular intervals for the next 24 hours for any signs of adverse effects like lethargy or abdominal swelling.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Procedure Phase dose_calc Dose Calculation formulation This compound Formulation dose_calc->formulation needle_prep Gavage Needle Selection & Measurement formulation->needle_prep restraint Animal Restraint needle_prep->restraint insertion Needle Insertion restraint->insertion delivery Substance Delivery insertion->delivery withdrawal Needle Withdrawal delivery->withdrawal monitoring_short Immediate Monitoring withdrawal->monitoring_short monitoring_long 24-Hour Observation monitoring_short->monitoring_long

Caption: Experimental workflow for oral gavage in mice.

signaling_pathway Iloprost Iloprost (Prostacyclin Analog) PGI2R Prostacyclin Receptor (IP) Iloprost->PGI2R Binds to G_protein Gs Protein PGI2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation Inhibits Ca2+ influx, promoting relaxation MLC Myosin Light Chain (Phosphorylated) MLCP->MLC Dephosphorylates MLC->Relaxation

Caption: Signaling pathway of Iloprost (as a proxy for a prostanoid analog).

References

Validation & Comparative

Comparative Efficacy of Dabigatran and Warfarin in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Anticoagulant Development

This guide provides a comparative analysis of the in vivo efficacy of dabigatran, a direct thrombin inhibitor, and warfarin, a vitamin K antagonist. Due to the absence of publicly available in vivo data for "iliparcil," dabigatran has been selected as a representative novel oral anticoagulant (NOAC) to facilitate a data-driven comparison against the traditional standard-of-care, warfarin. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: A Fundamental Divergence

Dabigatran and warfarin employ fundamentally different mechanisms to achieve anticoagulation. Dabigatran directly, competitively, and reversibly inhibits thrombin (Factor IIa), a critical enzyme in the coagulation cascade that converts fibrinogen to fibrin.[1][2][3][4] This targeted inhibition affects both free and clot-bound thrombin.[1]

In contrast, warfarin acts indirectly by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is essential for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S. The onset of warfarin's anticoagulant effect is delayed, as it depends on the depletion of existing functional clotting factors.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by dabigatran and warfarin.

Dabigatran_Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrin Fibrin (Clot) Thrombin->Fibrin Dabigatran Dabigatran Dabigatran->Thrombin Inhibition Fibrinogen Fibrinogen Warfarin_Mechanism VitaminK_inactive Vitamin K (oxidized) VitaminK_active Vitamin K (reduced) VitaminK_inactive->VitaminK_active Reduction VitaminK_active->VitaminK_inactive Carboxylation Precursors Inactive Clotting Factors (II, VII, IX, X) VKORC1 VKORC1 Warfarin Warfarin Warfarin->VKORC1 ActiveFactors Active Clotting Factors Precursors->ActiveFactors Activation FeCl3_Workflow Anesthesia Anesthetize Rat (e.g., isoflurane) Surgery Expose Carotid Artery Anesthesia->Surgery Injury Apply FeCl3-soaked filter paper (e.g., 50%) Surgery->Injury Monitoring Monitor Blood Flow (Doppler probe) Injury->Monitoring Endpoint Measure Time to Occlusion & Thrombus Weight Monitoring->Endpoint

References

A Comparative Guide to Novel and Conventional Antithrombotic Agents for Arterial Thrombosis: A PAR4 Antagonist vs. Heparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arterial thrombosis, the formation of a blood clot within an artery, is a primary cause of major cardiovascular events, including myocardial infarction and stroke. The prevention and treatment of arterial thrombosis are critical areas of research and drug development. For decades, heparins have been a cornerstone of anticoagulant therapy. However, the search for novel agents with improved efficacy, safety, and convenience has led to the development of new classes of antithrombotic drugs.

This guide provides a detailed comparison of a novel therapeutic agent, a Protease-Activated Receptor 4 (PAR4) antagonist, with the conventional anticoagulant, heparin, for the prevention of arterial thrombosis. Due to the limited availability of public data on a specific drug named "iliparcil," this guide will focus on a well-characterized PAR4 antagonist, BMS-986120 , as a representative of its class. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical and clinical efficacy, and experimental methodologies for both agents.

Mechanisms of Action

The distinct mechanisms by which PAR4 antagonists and heparin inhibit thrombosis are crucial to understanding their respective efficacy and safety profiles.

PAR4 Antagonist (BMS-986120)

BMS-986120 is a selective and reversible antagonist of the Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor expressed on platelets. Thrombin, a potent platelet activator, cleaves the N-terminus of PAR4 to expose a tethered ligand that initiates intracellular signaling, leading to platelet activation and aggregation. By blocking this interaction, BMS-986120 specifically inhibits thrombin-mediated platelet activation without directly affecting the coagulation cascade.[1] This targeted approach is hypothesized to provide a wider therapeutic window, with effective antithrombotic activity and a reduced risk of bleeding compared to broader-acting anticoagulants.[2]

PAR4_Antagonist_Pathway Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq Activates BMS986120 BMS-986120 (PAR4 Antagonist) BMS986120->PAR4 Inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation Thrombosis Arterial Thrombosis Platelet_Activation->Thrombosis

Figure 1. Signaling pathway of PAR4 antagonism.
Heparin

Heparin is an indirect anticoagulant that works by binding to and potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation factors. The heparin-ATIII complex inactivates thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade. By inhibiting these factors, heparin prevents the formation of fibrin, a critical component of blood clots. Unfractionated heparin (UFH) has a broad activity against both thrombin and Factor Xa, while low molecular weight heparins (LMWHs) have a more targeted activity against Factor Xa.[3][4]

Heparin_Pathway Heparin Heparin ATIII Antithrombin III (ATIII) Heparin->ATIII Binds to & potentiates Heparin_ATIII Heparin-ATIII Complex FactorXa Factor Xa Heparin_ATIII->FactorXa Inhibits Thrombin Thrombin (Factor IIa) Heparin_ATIII->Thrombin Inhibits Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombosis Arterial Thrombosis Fibrin->Thrombosis

Figure 2. Mechanism of action of heparin.

Preclinical Efficacy in Arterial Thrombosis Models

Preclinical animal models are essential for evaluating the antithrombotic potential and safety of new drug candidates. This section compares the efficacy of BMS-986120 and heparin in relevant models of arterial thrombosis.

Quantitative Data

The following tables summarize the key efficacy and safety data from preclinical studies.

Table 1: Efficacy of BMS-986120 in a Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis Model

Dose (mg/kg, oral)Thrombus Weight Reduction (%)
0.235 ± 5
0.549 ± 4
1.083 ± 4

Data from Wong et al. (2018).

Table 2: Efficacy of Heparin in a Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model

TreatmentTime to Occlusion (min)Thrombus Mass (mg)
Vehicle18 ± 27.3 ± 0.6
Heparin (300 U/kg + 10 U/kg/min)60 (maximum)2.6 ± 0.3

Data from a study on the factor Xa inhibitor RPR208566, which included a heparin control group.

Table 3: Comparative Bleeding Risk in Preclinical Models

DrugModelDoseBleeding Time Increase (fold over vehicle)
BMS-986120Cynomolgus Monkey (Kidney)1.0 mg/kg2.2
BMS-986120Cynomolgus Monkey (Mesenteric)1.0 mg/kg1.8
HeparinRat (tail transection)Not specifiedDose-dependent increase

BMS-986120 data from Wong et al. (2018). Heparin data is qualitative as specific fold-increase was not available in the reviewed sources.

Experimental Protocols

This model is designed to mimic arterial thrombosis initiated by endothelial injury.

  • Animal Preparation: Anesthetized cynomolgus monkeys are used. The carotid artery is surgically exposed.

  • Thrombosis Induction: An electrical current is applied to the carotid artery to induce endothelial damage and subsequent thrombus formation.

  • Drug Administration: BMS-986120 or vehicle is administered orally at specified doses prior to the induction of thrombosis.

  • Efficacy Measurement: After a set period, the thrombotic segment of the artery is excised, and the thrombus is isolated and weighed. The reduction in thrombus weight in the treated group is compared to the vehicle control group.

  • Bleeding Time Assessment: Kidney and mesenteric bleeding times are measured by making standardized incisions and recording the time to cessation of bleeding.

Preclinical_Workflow Animal_Prep Animal Preparation (e.g., Cynomolgus Monkey) Drug_Admin Drug Administration (BMS-986120 or Heparin) Animal_Prep->Drug_Admin Thrombosis_Induction Thrombosis Induction (e.g., Electrolytic or FeCl₃) Drug_Admin->Thrombosis_Induction Safety_Eval Safety Evaluation (Bleeding Time) Drug_Admin->Safety_Eval Monitoring Monitoring (Blood Flow, etc.) Thrombosis_Induction->Monitoring Efficacy_Eval Efficacy Evaluation (Thrombus Weight, TTO) Monitoring->Efficacy_Eval

Figure 3. General experimental workflow for preclinical arterial thrombosis models.

This is a widely used model for studying arterial thrombosis.

  • Animal Preparation: Anesthetized rats are used, and the carotid artery is surgically exposed.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery. FeCl₃ induces oxidative injury to the vessel wall, leading to thrombus formation.[5]

  • Drug Administration: Heparin or a control substance is administered, typically via intravenous infusion.

  • Efficacy Measurement: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to occlusion (TTO). After the experiment, the thrombus can be excised and weighed.

Clinical Evidence in Preventing Arterial Thrombosis

Clinical trials are essential to confirm the efficacy and safety of antithrombotic agents in humans.

Quantitative Data

Table 4: Efficacy of BMS-986120 in a Phase 1 Ex Vivo Thrombus Formation Study in Healthy Volunteers

Parameter (at high shear)Reduction from Baseline (2 hours post-dose)
Total Thrombus Area29.2%
Platelet-Rich Thrombus Deposition34.8%

Data from a Phase 1 clinical trial (NCT02439190) where blood from volunteers was perfused over a prothrombotic surface.

Table 5: Efficacy of Heparin in Preventing Arterial Thrombosis in a Clinical Setting (Transradial Coronary Angiography)

Heparin DoseFrequency of Thrombosis (%)
Low Dose (2500 IU)25.5
Standard Dose (5000 IU)2.3

Data from a randomized controlled clinical trial.

Experimental Protocols

This study design allows for the assessment of a drug's antithrombotic effect on human blood in a controlled environment.

  • Study Population: Healthy volunteers are enrolled.

  • Drug Administration: A single oral dose of BMS-986120 (e.g., 60 mg) is administered.

  • Blood Sampling: Blood samples are collected at baseline and at various time points after drug administration.

  • Ex Vivo Thrombosis Measurement: Whole blood is perfused over a collagen-coated surface at arterial shear rates in a perfusion chamber. The formation of thrombus is visualized and quantified by microscopy.

  • Platelet Function Assays: Platelet aggregation and activation in response to various agonists are also measured to assess the pharmacodynamic effects of the drug.

This clinical trial design directly assesses the efficacy of a drug in preventing a clinical event.

  • Study Population: Patients undergoing transradial coronary angiography.

  • Randomization: Patients are randomly assigned to receive different doses of heparin (e.g., low dose vs. standard dose) or a placebo.

  • Intervention: The assigned dose of heparin is administered intra-arterially or intravenously during the procedure.

  • Outcome Assessment: The primary outcome is the incidence of radial artery occlusion (thrombosis), which is assessed by ultrasound or other imaging techniques at follow-up.

  • Safety Assessment: Bleeding and other complications are monitored and compared between the groups.

Summary and Future Directions

This guide provides a comparative overview of a novel PAR4 antagonist, BMS-986120, and the established anticoagulant, heparin, for the prevention of arterial thrombosis.

  • Mechanism: BMS-986120 offers a targeted antiplatelet approach by selectively inhibiting PAR4, while heparin acts more broadly on the coagulation cascade.

  • Preclinical Efficacy: In a primate model of arterial thrombosis, BMS-986120 demonstrated potent dose-dependent antithrombotic efficacy. Preclinical studies with heparin in rodent models also show efficacy in preventing arterial thrombosis.

  • Clinical Evidence: A phase 1 study of BMS-986120 showed a significant reduction in ex vivo thrombus formation in humans. Clinical trials have confirmed the efficacy of heparin in preventing arterial thrombosis in specific clinical settings, such as during coronary interventions.

  • Safety: The preclinical data for BMS-986120 suggests a potentially wider therapeutic window with a lower bleeding risk compared to some other antiplatelet agents. The bleeding risk with heparin is well-established and dose-dependent.

Future Directions: Further clinical trials are needed to establish the efficacy and safety of PAR4 antagonists like BMS-986120 in patients with various forms of arterial thrombotic disease. Direct comparative studies between novel oral antiplatelet agents and traditional anticoagulants like heparin in relevant patient populations will be crucial for defining their respective roles in the prevention and treatment of arterial thrombosis. The development of agents with improved safety profiles remains a key objective in the field of antithrombotic therapy.

References

Unable to Fulfill Request: No Information Available for "Iliparcil"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the anticoagulant "Iliparcil" has yielded no relevant scientific or clinical data. As a result, the requested comparison guide on its cross-reactivity with other anticoagulants cannot be created at this time.

Extensive searches of publicly available scientific and medical databases have not returned any information on a compound named "this compound" being developed or studied as an anticoagulant. This suggests that "this compound" may be:

  • A very new or early-stage investigational compound with no publicly disclosed data.

  • A proprietary name for a drug that is not yet in the public domain.

  • A possible misspelling of a different therapeutic agent. For instance, information was found for "Ilepatril," a drug investigated for hypertension, and "Iloprost," a treatment for pulmonary arterial hypertension, but neither are primarily anticoagulants.

Without foundational information on this compound's mechanism of action, its anticoagulant properties, and existing clinical or preclinical data, it is impossible to conduct a comparative analysis of its cross-reactivity with other established anticoagulants.

To proceed with a request of this nature, the following information would be essential:

  • Drug Class and Mechanism of Action: Understanding how this compound prevents blood coagulation is fundamental to predicting and testing its cross-reactivity.

  • Preclinical Data: Any available in vitro or in vivo studies that characterize the anticoagulant effects of this compound.

  • Clinical Trial Information: Data from any phase of clinical development would provide critical insights into its safety and efficacy profile.

We recommend that researchers, scientists, and drug development professionals in possession of proprietary information on this compound utilize their internal data to structure a comparative analysis. Should "this compound" be a misspelling, providing the correct name will allow for a thorough and accurate response.

A Comparative Analysis of Bleeding Risk Profiles: Apixaban versus Low Molecular Weight Heparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: The user initially requested a comparison with a drug named "Iliparcil." However, no publicly available information could be found for a compound with this name, suggesting it may be a misnomer or a confidential internal designation. Therefore, this guide provides a comparative analysis of Apixaban, a leading novel oral anticoagulant (NOAC), and Low Molecular Weight Heparin (LMWH), a widely used conventional anticoagulant. This comparison is intended to serve as a robust example of the requested guide format and content.

Introduction

The selection of an appropriate anticoagulant requires a careful balance between therapeutic efficacy and the inherent risk of bleeding. This guide provides a detailed comparison of the bleeding risk profiles of Apixaban, a direct Factor Xa (FXa) inhibitor, and Low Molecular Weight Heparin (LMWH), an indirect anticoagulant. We will delve into their mechanisms of action, present quantitative data from pivotal clinical trials, and outline the experimental protocols used to generate this evidence.

Mechanism of Action

The distinct mechanisms by which Apixaban and LMWH inhibit the coagulation cascade are fundamental to understanding their bleeding risk profiles.

Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound FXa.[1] By directly targeting FXa, Apixaban blocks the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation.[1] This targeted inhibition does not require a cofactor like antithrombin III.[2][3]

Low Molecular Weight Heparin (LMWH) exerts its anticoagulant effect indirectly by binding to and activating antithrombin III.[4] This complex then accelerates the inactivation of FXa and, to a lesser extent, thrombin (Factor IIa). The preferential inhibition of FXa over thrombin by LMWH is due to its shorter polysaccharide chains compared to unfractionated heparin.

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin Va TF TF VIIa VIIa TF->VIIa VIIa->X TF Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot XIIIa Apixaban Apixaban Apixaban->X Direct Inhibition LMWH LMWH Antithrombin Antithrombin LMWH->Antithrombin Activation Antithrombin->X Indirect Inhibition Antithrombin->Thrombin Minor Inhibition

Mechanisms of Action of Apixaban and LMWH.

Quantitative Comparison of Bleeding Events

Clinical trials provide the most robust data for comparing the bleeding risks of different anticoagulants. The AMPLIFY (Apixaban for the Initial Management of Pulmonary Embolism and Deep Vein Thrombosis as First-Line Therapy) trial is a key head-to-head study comparing Apixaban with conventional therapy (enoxaparin followed by warfarin). While not a direct comparison with LMWH for the entire treatment duration, the initial LMWH treatment in the control arm provides valuable comparative data. Furthermore, other studies have directly compared Apixaban and LMWH in specific patient populations, such as those with cancer-associated venous thromboembolism (VTE).

Bleeding OutcomeApixabanLMWH/WarfarinRelative Risk (95% CI)p-valueStudy
Major Bleeding 0.6%1.8%0.31 (0.17-0.55)<0.001AMPLIFY
Clinically Relevant Non-Major Bleeding (CRNMB) 3.7%7.9%0.44 (0.36-0.55)<0.001AMPLIFY (composite with major bleeding)
Recurrent VTE or VTE-related Death 2.3%2.7%0.84 (0.60-1.18)Non-inferiorAMPLIFY
Bleeding Outcome in Cancer PatientsApixabanLMWHHazard Ratio (95% CI)p-valueStudy
Major Bleeding 3.8%4.0%0.82 (0.40-1.69)-Caravaggio
Recurrent VTE 5.6%7.9%0.63 (0.37-1.07)-Caravaggio
Major Bleeding (Real-world) 6.3 per 100 PY12.6 per 100 PY0.50 (0.41-0.61)<0.0001Cohen et al.
CRNMB (Real-world) 26.1 per 100 PY36.0 per 100 PY0.76 (0.68-0.85)<0.0001Cohen et al.

Experimental Protocols

Understanding the methodology of the clinical trials that generated the above data is crucial for a comprehensive assessment. Below is a summary of the protocol for the AMPLIFY trial.

AMPLIFY Trial Protocol Summary
  • Study Design: A randomized, double-blind, non-inferiority trial.

  • Patient Population: 5,395 patients with acute symptomatic deep-vein thrombosis (DVT) or pulmonary embolism (PE).

  • Intervention Arm: Apixaban 10 mg twice daily for 7 days, followed by 5 mg twice daily for 6 months.

  • Control Arm: Enoxaparin (a type of LMWH) 1 mg/kg subcutaneously twice daily for at least 5 days, followed by warfarin (target INR 2.0-3.0) for 6 months.

  • Primary Efficacy Outcome: Composite of recurrent symptomatic VTE or VTE-related death.

  • Primary Safety Outcome: Major bleeding, defined according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.

  • Secondary Safety Outcomes: Composite of major and clinically relevant non-major bleeding, and all-cause mortality.

  • Bleeding Adjudication: An independent committee, blinded to treatment allocation, adjudicated all suspected bleeding events.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (6 Months) cluster_followup Follow-up and Adjudication Screening Patient with Acute VTE Inclusion Inclusion Criteria Met Screening->Inclusion Yes Exclusion Exclusion Criteria Not Met Screening->Exclusion No Randomization Randomization Inclusion->Randomization Apixaban Apixaban (10mg BID for 7d, then 5mg BID) Randomization->Apixaban LMWH_Warfarin Enoxaparin (LMWH) + Warfarin Randomization->LMWH_Warfarin FollowUp Follow-up for Efficacy and Safety Apixaban->FollowUp LMWH_Warfarin->FollowUp Adjudication Independent Adjudication of Bleeding Events FollowUp->Adjudication

AMPLIFY Trial Workflow.

Assessment of Bleeding Risk in Clinical Practice

Several risk scores have been developed to predict the risk of bleeding in patients on anticoagulants. While initially developed for warfarin, their utility is being evaluated for NOACs.

  • HAS-BLED Score: (Hypertension, Abnormal renal/liver function, Stroke, Bleeding history or predisposition, Labile INR, Elderly (>65), Drugs/alcohol concomitantly). A score of ≥3 indicates a high risk of bleeding.

  • RIETE Score: Specifically developed for patients with VTE, it includes factors such as recent bleeding, anemia, and cancer.

  • IMPROVE Bleeding Risk Score: Designed for medically ill patients to predict bleeding risk during hospitalization.

These scores can help clinicians in making informed decisions about the choice of anticoagulant and the intensity of monitoring.

Conclusion

The choice between Apixaban and LMWH for anticoagulation requires a comprehensive evaluation of the patient's clinical characteristics and bleeding risk profile.

  • Apixaban offers the convenience of oral administration and fixed-dosing without the need for routine coagulation monitoring. Clinical trial data, particularly from the AMPLIFY study, have demonstrated a significantly lower risk of major and clinically relevant non-major bleeding compared to conventional therapy initiated with LMWH.

  • Low Molecular Weight Heparin has a long-standing history of use and is the preferred anticoagulant in certain clinical situations, such as in some cancer patients and during pregnancy. Its parenteral administration allows for rapid onset and offset of action, which can be advantageous in the peri-procedural setting.

For researchers and drug development professionals, the comparison between Apixaban and LMWH highlights the evolution of anticoagulant therapy towards more targeted mechanisms of action, aiming to dissociate the antithrombotic effects from the bleeding side effects. The methodologies employed in trials like AMPLIFY serve as a benchmark for designing future studies to evaluate the safety and efficacy of novel anticoagulants.

References

Comparative Analysis of Iliparcil and Rivaroxaban: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thrombotic diseases, including venous thromboembolism and arterial thrombosis, are major causes of morbidity and mortality worldwide. Antithrombotic therapies are crucial for the prevention and treatment of these conditions. This guide provides a detailed comparative analysis of two distinct classes of antithrombotic agents: PAR4 antagonists (represented by BMS-986120) and direct Factor Xa inhibitors (rivaroxaban). While both aim to reduce thrombus formation, their mechanisms of action are fundamentally different, targeting platelet activation and the coagulation cascade, respectively.

Mechanism of Action

Rivaroxaban: Direct Factor Xa Inhibition

Rivaroxaban is an orally bioavailable, selective, and direct inhibitor of Factor Xa (FXa).[1][2][3] FXa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[3] It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is a potent enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot.[3]

By directly binding to the active site of both free and prothrombinase-bound FXa, rivaroxaban effectively inhibits thrombin generation. This reduction in thrombin levels leads to a decrease in fibrin formation and, consequently, the prevention of thrombus development.

Iliparcil (represented by BMS-986120): PAR4 Antagonism

Human platelets express two main thrombin receptors: Protease-Activated Receptor 1 (PAR1) and Protease-Activated Receptor 4 (PAR4). Thrombin activates these G-protein coupled receptors by cleaving their N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling. This signaling cascade leads to platelet activation, aggregation, and the release of prothrombotic factors.

While PAR1 mediates the initial, rapid platelet response to low thrombin concentrations, PAR4 is responsible for a more sustained and robust platelet activation at higher thrombin concentrations, which is crucial for the growth and stabilization of a thrombus. PAR4 antagonists, such as BMS-986120, selectively block the activation of PAR4 by thrombin. This inhibition of PAR4-mediated signaling reduces platelet aggregation and subsequent thrombus formation, without completely abrogating the initial hemostatic response mediated by PAR1.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for rivaroxaban and the representative PAR4 antagonist, BMS-986120.

ParameterRivaroxabanBMS-986120 (as a proxy for this compound)Reference
Target Factor XaProtease-Activated Receptor 4 (PAR4)
Mechanism Direct, selective inhibitorSelective antagonist
IC50 (Inhibition of Target) 0.7 nM (human FXa)<10 nM (inhibition of PAR4-AP induced platelet activation)
Effect on Platelet Aggregation Indirectly inhibits thrombin-induced platelet aggregationDirectly inhibits thrombin-induced platelet aggregation via PAR4
Effect on Coagulation Prolongs Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT)Does not directly affect PT or aPTT

Experimental Protocols

Measurement of Rivaroxaban Activity

1. Chromogenic Anti-Factor Xa Assay:

This assay is the recommended method for the quantitative measurement of rivaroxaban plasma concentrations.

  • Principle: The assay measures the residual activity of a known amount of exogenous FXa after inhibition by rivaroxaban in the patient's plasma. A chromogenic substrate specific for FXa is then added, and the color intensity produced is inversely proportional to the rivaroxaban concentration.

  • Protocol Outline:

    • Patient plasma, calibrators, or controls are diluted in a specific buffer.

    • The diluted sample is incubated with a constant and excess amount of human Factor Xa.

    • A chromogenic FXa substrate is added.

    • The rate of color development is measured at 405 nm, which is inversely proportional to the rivaroxaban concentration.

    • The concentration of rivaroxaban in the patient sample is determined by comparing its absorbance to a calibration curve generated using known concentrations of rivaroxaban.

2. Prothrombin Time (PT) Assay:

While not recommended for quantitative monitoring, the PT assay can provide a qualitative indication of rivaroxaban's anticoagulant effect.

  • Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. Rivaroxaban prolongs the PT by inhibiting FXa in the common pathway of coagulation.

  • Protocol Outline:

    • Platelet-poor plasma is obtained from a citrated whole blood sample.

    • Thromboplastin reagent and calcium chloride are added to the plasma sample.

    • The time taken for a fibrin clot to form is measured in seconds.

Measurement of PAR4 Antagonist Activity (BMS-986120)

1. Platelet Aggregation Assay (Light Transmission Aggregometry):

This assay measures the ability of a PAR4 antagonist to inhibit platelet aggregation in response to a PAR4 agonist.

  • Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and the transmission of light through the sample is measured. Upon addition of an agonist, platelets aggregate, causing an increase in light transmission. The PAR4 antagonist's effect is quantified by its ability to reduce this aggregation.

  • Protocol Outline:

    • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood.

    • Pre-incubate the PRP with the PAR4 antagonist (e.g., BMS-986120) or vehicle control at 37°C.

    • Add a PAR4-activating peptide (PAR4-AP) to induce platelet aggregation.

    • Record the change in light transmission for a defined period.

    • The percentage of aggregation is calculated relative to the light transmission through PPP.

2. Flow Cytometry for Platelet Activation Markers:

This method assesses the ability of a PAR4 antagonist to inhibit the expression of platelet activation markers.

  • Principle: Flow cytometry is used to detect the binding of fluorescently labeled antibodies to specific cell surface proteins that are upregulated upon platelet activation, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding).

  • Protocol Outline:

    • Whole blood or PRP is pre-incubated with the PAR4 antagonist or vehicle control.

    • Stimulate the platelets with a PAR4 agonist (e.g., PAR4-AP or γ-thrombin).

    • Add fluorescently labeled antibodies specific for P-selectin and activated GPIIb/IIIa.

    • After incubation, the samples are fixed and analyzed by flow cytometry to quantify the percentage of platelets expressing the activation markers.

Signaling Pathways and Experimental Workflows

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X + VIIIa TF Tissue Factor VII VII VIIa VIIa VII->VIIa TF VIIa->X + TF Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits PAR4_Signaling Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Activates Gq Gq PAR4->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca->Platelet_Activation PKC->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation This compound This compound (BMS-986120) This compound->PAR4 Antagonizes Experimental_Workflow cluster_rivaroxaban Rivaroxaban Activity Assay cluster_this compound This compound (PAR4 Antagonist) Activity Assay R_Start Patient Plasma Sample R_Assay Chromogenic Anti-Xa Assay R_Start->R_Assay R_Result Rivaroxaban Concentration (ng/mL) R_Assay->R_Result I_Start Platelet-Rich Plasma I_Assay Platelet Aggregometry I_Start->I_Assay I_Result % Inhibition of Aggregation I_Assay->I_Result

References

Benchmarking Iliparcil: A Comparative Analysis Against Established Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the novel antithrombotic agent Iliparcil with current standard-of-care therapies is not possible at this time due to the absence of publicly available data on a compound named this compound. Extensive searches of scientific literature, clinical trial databases, and drug development pipelines did not yield any information on a therapeutic agent with this name.

Therefore, this guide cannot provide the requested quantitative data, experimental protocols, and visualizations comparing this compound to established antithrombotic drugs. The core requirements of data presentation in structured tables, detailed experimental methodologies, and Graphviz diagrams for signaling pathways and workflows cannot be fulfilled without foundational information on this compound's mechanism of action and performance characteristics.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a framework for how such a comparison would be structured, outlining the key parameters and methodologies typically employed in the preclinical and clinical evaluation of new antithrombotic agents. This framework can be applied once information on this compound or a correctly named compound becomes available.

Framework for Benchmarking a Novel Antithrombotic Agent

A thorough comparative analysis of a new antithrombotic agent would involve a multi-faceted approach, encompassing in vitro, in vivo, and clinical studies. The goal is to establish the agent's efficacy, safety, and pharmacokinetic/pharmacodynamic profile relative to existing therapies.

Mechanism of Action and Signaling Pathway

A crucial first step is to elucidate the precise mechanism by which the novel agent exerts its antithrombotic effects. This involves identifying its molecular target and understanding its impact on key signaling pathways in thrombosis and hemostasis.

Example Signaling Pathway Diagram (Hypothetical)

Below is a hypothetical Graphviz diagram illustrating a potential mechanism of action for a fictional antithrombotic agent targeting a key platelet receptor.

Antithrombotic_Signaling_Pathway cluster_platelet Platelet Agonist Agonist Receptor Receptor Agonist->Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., Gq, PLC, IP3, DAG) Receptor->Signaling_Cascade Activates Platelet_Activation Platelet Activation & Aggregation Signaling_Cascade->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis This compound This compound (Hypothetical) This compound->Receptor Inhibits

Caption: Hypothetical signaling pathway of this compound.

In Vitro Comparative Data

Initial benchmarking is typically performed using a panel of in vitro assays to compare the potency and selectivity of the new agent against established drugs.

Table 1: Illustrative In Vitro Comparison of Antithrombotic Agents

ParameterThis compound (Hypothetical Data)AspirinClopidogrel (Active Metabolite)Rivaroxaban
Target Platelet Receptor XCOX-1P2Y12 ReceptorFactor Xa
IC50 (nM) for Platelet Aggregation (ADP-induced) Data unavailableN/AValueN/A
IC50 (nM) for Platelet Aggregation (Collagen-induced) Data unavailableValueValueN/A
Ki (nM) for Factor Xa Inhibition Data unavailableN/AN/AValue
Effect on Prothrombin Time (PT) Data unavailableMinimalMinimalProlonged
Effect on Activated Partial Thromboplastin Time (aPTT) Data unavailableMinimalMinimalProlonged
Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Example Experimental Protocol: Platelet Aggregation Assay

  • Objective: To assess the inhibitory effect of a test compound on platelet aggregation induced by various agonists.

  • Materials: Platelet-rich plasma (PRP) or washed platelets, light transmission aggregometer, platelet agonists (e.g., ADP, collagen, thrombin), test compound (this compound), and comparator agents.

  • Method:

    • Prepare PRP from citrated whole blood by centrifugation.

    • Pre-incubate PRP with varying concentrations of the test compound or a vehicle control for a specified time at 37°C.

    • Add a platelet agonist to induce aggregation.

    • Monitor the change in light transmission for a defined period to measure the extent of platelet aggregation.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation response).

Illustrative Experimental Workflow Diagram

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Citrated Whole Blood Start->Blood_Collection PRP_Preparation Prepare Platelet-Rich Plasma (PRP) via Centrifugation Blood_Collection->PRP_Preparation Incubation Pre-incubate PRP with Test Compound/Vehicle PRP_Preparation->Incubation Aggregation_Induction Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Aggregation_Induction Measurement Monitor Light Transmission in Aggregometer Aggregation_Induction->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a platelet aggregation assay.

In Vivo Preclinical Data

Animal models of thrombosis are critical for evaluating the in vivo efficacy and safety (e.g., bleeding risk) of a novel antithrombotic agent.

Table 2: Illustrative In Vivo Comparison in a Thrombosis Model

ParameterThis compound (Hypothetical Data)WarfarinDabigatran
Animal Model Ferric Chloride-Induced Carotid Artery Thrombosis (Rat)Ferric Chloride-Induced Carotid Artery Thrombosis (Rat)Ferric Chloride-Induced Carotid Artery Thrombosis (Rat)
Thrombus Weight Reduction (%) at Therapeutic Dose Data unavailableValueValue
Bleeding Time (min) at Therapeutic Dose Data unavailableValueValue
Therapeutic Window (Efficacy vs. Bleeding) Data unavailableNarrowWider than Warfarin
Clinical Trial Data

Ultimately, the performance of a new antithrombotic agent is determined in human clinical trials. Key endpoints for comparison include the incidence of major adverse cardiovascular events (MACE), stroke, venous thromboembolism (VTE), and major bleeding events.

Table 3: Illustrative Comparison of Clinical Endpoints

EndpointThis compound (Hypothetical Phase III Data)PlaceboStandard of Care
Primary Efficacy Endpoint (e.g., Reduction in MACE) Data unavailableIncidence RateIncidence Rate
Primary Safety Endpoint (e.g., Major Bleeding Events) Data unavailableIncidence RateIncidence Rate
Net Clinical Benefit Data unavailableN/ACalculated Value

Conclusion

While a direct comparison of this compound with established antithrombotic agents is not feasible due to the lack of available information, the framework provided outlines the necessary steps and data required for such an evaluation. Should data on this compound become public, this structure can be used to generate a comprehensive and objective comparison to guide researchers, scientists, and drug development professionals in assessing its therapeutic potential. We encourage the user to verify the correct name of the compound of interest to enable a specific and meaningful analysis.

Replicating Antithrombotic Efficacy: A Comparative Guide to PAR4 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antithrombotic therapy is continually evolving, with a significant focus on developing agents that offer a wider therapeutic window—maximizing efficacy while minimizing bleeding risks. This guide provides a comparative analysis of the antithrombotic effects of the novel PAR4 (Protease-Activated Receptor 4) antagonist, BMS-986120, against standard-of-care antiplatelet agents. Additionally, it briefly discusses Odiparcil, a compound with a distinct mechanism of action that was also explored for its antithrombotic properties.

This document summarizes quantitative data from key preclinical and clinical studies, details the experimental protocols to facilitate reproducibility, and visualizes the underlying biological pathways and experimental workflows.

Comparative Antithrombotic Performance

The following tables summarize the quantitative results from studies evaluating the antithrombotic effects of the PAR4 antagonist BMS-986120 compared to other antiplatelet agents.

Table 1: Preclinical Efficacy of BMS-986120 in a Cynomolgus Monkey Model of Arterial Thrombosis [1][2][3]

CompoundDose (mg/kg)Thrombus Weight Reduction (%)Bleeding Time Increase (fold)
BMS-986120 182~2
Clopidogrel 1>80>8

Data from an electrolytic carotid artery thrombosis (ECAT) model.

Table 2: Ex Vivo Thrombus Formation in Healthy Human Volunteers (Phase 1 Clinical Trial) [4][5]

TreatmentShear ConditionTotal Thrombus Area Reduction (%) at 2hPlatelet-Rich Thrombus Reduction (%) at 2h
BMS-986120 (60 mg) High29.234.8
LowNo significant effectNo significant effect
Aspirin (600 mg) High32.4-
Low16.1-
Aspirin (600 mg) + Clopidogrel (600 mg) High34.2-
Low13.5-

Data from a Badimon perfusion chamber model.

Table 3: Inhibition of Platelet Aggregation in Healthy Human Volunteers (Phase 1 Clinical Trial)

CompoundDoseAgonistInhibition of Platelet Aggregation (%)
BMS-986120 60 mgPAR4-AP (100 µM)85
BMS-986120 ≥10 mg (multiple doses)PAR4-AP (12.5 µM)Complete inhibition

PAR4-AP: PAR4 agonist peptide.

Experimental Protocols

To ensure the replicability of the presented findings, detailed methodologies for the key experiments are provided below.

Electrolytic Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys

This in vivo model is utilized to assess the antithrombotic efficacy of a compound in a setting that mimics arterial thrombosis.

  • Animal Preparation: Anesthetized cynomolgus monkeys are surgically prepared to expose a segment of the carotid artery.

  • Thrombus Induction: A needle electrode is inserted into the arterial lumen, and a controlled electrical current is applied to induce endothelial injury, leading to thrombus formation.

  • Drug Administration: The test compound (e.g., BMS-986120) or a comparator (e.g., clopidogrel) is administered orally at specified doses prior to thrombus induction.

  • Thrombus Measurement: After a defined period, the thrombotic segment of the artery is excised and the wet weight of the thrombus is measured.

  • Bleeding Time Assessment: Bleeding time is measured, typically via a standardized template incision in the forearm, to assess the hemorrhagic risk associated with the treatment.

Ex Vivo Badimon Perfusion Chamber

This model simulates blood flow over a thrombogenic surface to evaluate thrombus formation under controlled hemodynamic conditions.

  • Blood Collection: Venous blood is drawn from healthy human volunteers who have been administered the test agent or placebo.

  • Perfusion Chamber Setup: The chamber contains a porcine aortic strip that has been denuded to expose the subendothelium, creating a thrombogenic surface.

  • Blood Perfusion: The collected blood is perfused through the chamber at controlled shear rates (high shear to mimic arterial conditions and low shear for venous conditions) for a specific duration.

  • Thrombus Analysis: The aortic strip is then fixed, sectioned, and stained. The total thrombus area, as well as the platelet-rich and fibrin-rich components, are quantified using digital microscopy and image analysis software.

Platelet Aggregation Assay

This in vitro assay measures the ability of a compound to inhibit platelet clumping in response to various agonists.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected and centrifuged at a low speed to separate the PRP.

  • Agonist-Induced Aggregation: A platelet agonist, such as PAR4-activating peptide (PAR4-AP), is added to the PRP in an aggregometer.

  • Measurement: The change in light transmission through the PRP is measured over time as platelets aggregate. The test compound is pre-incubated with the PRP to assess its inhibitory effect on agonist-induced aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental processes discussed in this guide.

PAR4_Signaling_Pathway cluster_thrombin Thrombin Activation cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effects Thrombin Thrombin PAR4 PAR4 Receptor Thrombin->PAR4 Cleavage Gq Gαq PAR4->Gq G1213 Gα12/13 PAR4->G1213 PLCb PLCβ Gq->PLCb RhoA RhoA G1213->RhoA IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG ShapeChange Platelet Shape Change RhoA->ShapeChange Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation BMS986120 BMS-986120 BMS986120->PAR4 Inhibits

Caption: PAR4 Signaling Pathway in Platelet Activation.

ExVivo_Thrombus_Formation_Workflow cluster_volunteer Human Volunteer cluster_perfusion Badimon Perfusion Chamber cluster_analysis Analysis DrugAdmin Drug Administration (e.g., BMS-986120) BloodDraw Blood Collection DrugAdmin->BloodDraw Perfusion Blood Perfusion over Thrombogenic Surface BloodDraw->Perfusion Shear Controlled Shear Rate (High/Low) Perfusion->Shear Fixation Fixation & Staining Shear->Fixation Microscopy Digital Microscopy Fixation->Microscopy Quantification Thrombus Area Quantification Microscopy->Quantification

Caption: Ex Vivo Thrombus Formation Workflow.

Odiparcil: An Alternative Mechanism

Conclusion

The data presented in this guide demonstrate that the PAR4 antagonist BMS-986120 is a potent inhibitor of platelet aggregation and thrombus formation, particularly under high shear conditions characteristic of arterial thrombosis. Preclinical studies suggest a wider therapeutic window for BMS-986120 compared to clopidogrel, with a significantly lower bleeding risk for a comparable antithrombotic effect. Phase 1 clinical data in healthy volunteers support its selective and reversible antiplatelet activity. The detailed experimental protocols provided herein are intended to support the replication and further investigation of these findings across different laboratories. The distinct mechanism of PAR4 antagonism, targeting thrombin-induced platelet activation, represents a promising avenue for the development of safer and more effective antithrombotic therapies.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: A Protocol for Iliparcil

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Actions for Unidentified or Undocumented Chemicals

If a chemical cannot be positively identified through an SDS or other reliable documentation, it must be treated as a hazardous substance of unknown toxicity.[1] The following steps should be taken immediately:

  • Isolate the Material : Secure the container in a designated, well-ventilated area away from incompatible materials.[1]

  • Label Clearly : Mark the container with "Caution: Unknown Material for Disposal." Include any known information, such as the compound name (Iliparcil) and any internal identification numbers.[1]

  • Do Not Attempt to Characterize : Avoid opening the container or attempting to identify the substance through analytical means unless you are a trained hazardous waste professional.[1]

  • Consult Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary resource for guidance on the disposal of unknown chemicals. They have the expertise and resources to manage and dispose of such materials safely.[1]

General Protocol for Chemical Waste Disposal

The following is a step-by-step guide for the proper disposal of chemical waste, which should be adapted in consultation with your institution's EHS department.

1. Waste Characterization

Before disposal, the hazard class of the waste must be identified to ensure safe and compliant handling. The U.S. Environmental Protection Agency (EPA) defines four main characteristics of hazardous waste:

  • Ignitability : This applies to liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or other means, and certain compressed gases or oxidizers.

  • Corrosivity : This is characteristic of aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.

  • Reactivity : This includes substances that are unstable and may undergo violent reactions, explode, or release toxic gases when mixed with water or exposed to heat or pressure.

  • Toxicity : This is determined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP), which identifies wastes that are likely to leach dangerous chemicals into groundwater.

2. Segregation and Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Store waste in sturdy, leak-proof, and chemically compatible containers.

  • Keep containers closed except when adding waste.

  • Segregate incompatible wastes, such as acids from bases and oxidizers from organic compounds.

  • Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation.

3. Disposal Pathways

The appropriate disposal pathway depends on the characterization of the waste.

  • Sanitary Sewer : Only certain non-hazardous, water-soluble chemicals with a neutral pH may be disposed of down the drain, and only in small quantities. Always consult your institution's specific guidelines.

  • Neutralization : Some acidic or basic wastes that are only hazardous due to their pH can be neutralized to a pH between 5.5 and 11.0 before drain disposal, provided they do not contain other toxic materials.

  • Hazardous Waste Collection : Most chemical waste, and all unknown substances, must be collected by your institution's EHS department for disposal by a licensed hazardous waste contractor. Ensure containers are properly labeled with the words "Hazardous Waste" and a description of the contents.

Quantitative Data for Disposal Decisions

The following table summarizes key quantitative parameters, typically found on an SDS, that are essential for determining the proper disposal procedure for a chemical compound.

ParameterUnitSignificance for DisposalTypical Disposal Action
pH pH unitsIndicates corrosivity. Wastes with pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.Neutralize to pH 5.5-11.0 for drain disposal if non-toxic; otherwise, collect as corrosive waste.
Flash Point °C or °FIndicates ignitability. Liquids with a flash point < 60°C (140°F) are ignitable hazardous waste.Collect in a designated flammable waste container.
LD50 (Lethal Dose, 50%) mg/kgIndicates acute toxicity. A low LD50 value suggests high toxicity.Collect as toxic hazardous waste.
LC50 (Lethal Concentration, 50%) ppm or mg/LIndicates inhalation toxicity. A low LC50 value suggests high toxicity.Collect as toxic hazardous waste.
Water Solubility g/L or mg/mLDetermines if a substance is suitable for aqueous disposal methods.High solubility may allow for drain disposal of non-hazardous materials.
Reactivity Data Textual DescriptionDescribes potential hazardous reactions with other materials (e.g., water, air, other chemicals).Segregate from incompatible materials and handle as reactive hazardous waste.

Experimental Protocols

Without a specific SDS for this compound, detailed experimental protocols for its disposal cannot be provided. The primary "experimental protocol" for an unknown substance is to follow the guidance of your institution's EHS department, which will likely involve professional analysis to characterize the waste before determining the final disposal method.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

DisposalWorkflow cluster_start cluster_identification cluster_unknown cluster_known cluster_disposal_options start Start: Chemical Waste Generated identify Is the chemical's identity and hazard information known (e.g., via SDS)? start->identify treat_as_hazardous Treat as Hazardous Waste of Unknown Toxicity identify->treat_as_hazardous No assess_hazards Assess Hazardous Characteristics: Ignitability, Corrosivity, Reactivity, Toxicity identify->assess_hazards Yes isolate_label Isolate and Label as 'Unknown Material' treat_as_hazardous->isolate_label contact_ehs_unknown Contact EHS for Characterization and Disposal isolate_label->contact_ehs_unknown non_hazardous Is the waste non-hazardous? assess_hazards->non_hazardous drain_disposal Meets criteria for drain disposal? (e.g., aqueous, neutral pH, non-toxic) non_hazardous->drain_disposal Yes segregate_waste Segregate and Collect as Hazardous Waste non_hazardous->segregate_waste No dispose_drain Dispose via Sanitary Sewer per Institutional Guidelines drain_disposal->dispose_drain Yes collect_non_haz Collect for Non-Hazardous Waste Disposal drain_disposal->collect_non_haz No contact_ehs_haz Contact EHS for Hazardous Waste Pickup collect_non_haz->contact_ehs_haz segregate_waste->contact_ehs_haz

Caption: Decision workflow for laboratory chemical disposal.

References

Comprehensive Safety and Handling Protocol for Iliparcil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Iliparcil, a novel investigational compound. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent, fine powder with potential respiratory and dermal sensitizing properties. The primary routes of exposure are inhalation and skin contact. All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

Minimum Required PPE:

  • Gloves: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or every two hours.

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields are mandatory. When handling larger quantities (>1g) or if there is a splash risk, a full-face shield must be worn in addition to safety glasses.

  • Lab Coat: A clean, buttoned lab coat made of a low-permeability material is required. Cuffs should be tucked into the inner gloves.

  • Respiratory Protection: When handling solid this compound outside of a ventilated enclosure, or for spill cleanup, a NIOSH-approved N95 respirator is required.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound. These values should be used to inform safe handling and experimental design.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.5 µg/m³ (8-hour TWA)Based on toxicological data from structurally similar compounds.
Solubility in DMSO 100 mg/mLPrepare stock solutions fresh daily.
Solubility in PBS (pH 7.4) < 0.1 mg/mLInsoluble in aqueous buffers. Use a co-solvent if necessary.
Stability (Solid) Stable for >1 year at -20°CStore desiccated and protected from light.
Stability (in DMSO) 24 hours at room temperatureProne to degradation in solution; store at -80°C for long-term use.

Standard Operating Procedures

This protocol details the preparation of a 10 mM stock solution in DMSO.

Workflow for Stock Solution Preparation:

G cluster_0 Preparation Phase (in Fume Hood) cluster_1 Storage Phase A 1. Don Required PPE B 2. Tare sterile microfuge tube on analytical balance A->B C 3. Weigh 4.58 mg of this compound powder B->C D 4. Add 1 mL of anhydrous DMSO C->D E 5. Vortex until fully dissolved D->E F 6. Aliquot into light-protected tubes E->F G 7. Store at -80°C F->G

Caption: Workflow for preparing a 10 mM this compound stock solution.

Methodology:

  • Preparation: Don all required PPE as specified in Section 1. Perform all operations within a certified chemical fume hood.

  • Weighing: Tare a sterile, amber 1.5 mL microfuge tube on a calibrated analytical balance. Carefully weigh 4.58 mg of this compound (Molecular Weight: 458.4 g/mol ) directly into the tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the microfuge tube.

  • Mixing: Cap the tube securely and vortex for 60 seconds or until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller-volume, light-protected tubes to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -80°C.

In the event of a spill, immediately alert others in the area and follow these steps:

  • Evacuate: If the spill is large (>100 mg) or outside of a containment device, evacuate the immediate area.

  • Secure the Area: Post warning signs to prevent entry.

  • Don PPE: Wear all PPE listed in Section 1, including an N95 respirator.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid generating dust.

  • Decontamination: Working from the outside in, wipe the spill area with a 10% bleach solution, followed by a 70% ethanol solution.

  • Disposal: All cleanup materials must be collected in a sealed, labeled hazardous waste bag for disposal.

All this compound waste, including contaminated labware, gloves, and spill cleanup materials, is considered hazardous chemical waste.

  • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect aqueous waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.

Hypothetical Mechanism of Action: this compound Signaling Pathway

This compound is hypothesized to be an inhibitor of the novel kinase "Signal Transducer Kinase X" (STKX), which is upstream of the pro-inflammatory transcription factor NF-κB.

G Receptor TNF-α Receptor STKX STKX Receptor->STKX activates IKK IKK Complex STKX->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Transcription Nucleus->Inflammation This compound This compound This compound->STKX inhibits

Caption: Hypothesized signaling pathway for this compound as an STKX inhibitor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.